molecular formula C7H6BNO4 B1429573 (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid CAS No. 710348-42-8

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Cat. No.: B1429573
CAS No.: 710348-42-8
M. Wt: 178.94 g/mol
InChI Key: WWGUKCACGZLIHO-UHFFFAOYSA-N
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Description

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C7H6BNO4 and its molecular weight is 178.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxo-3H-1,3-benzoxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-7-9-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUKCACGZLIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=O)N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232647
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
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Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-42-8
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710348-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Benzoxazolone Boronic Acids in Modern Drug Discovery

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties and its presence in a wide array of biologically active compounds.[1][2] Its weakly acidic nature, combined with a balance of lipophilic and hydrophilic regions, makes it an ideal framework for designing molecules that interact effectively with biological targets.[2] When this potent scaffold is functionalized with a boronic acid moiety, it transforms into a versatile and powerful building block for drug development.

Boronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures. This compound, the subject of this guide, is therefore a highly valuable intermediate. It provides a direct route to introduce the benzoxazolone pharmacophore into a target molecule, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights grounded in practical application to ensure reproducibility and success.

Retrosynthetic Analysis and Strategic Overview

A robust synthesis begins with a logical retrosynthetic plan. Our strategy is to first construct the core benzoxazolone ring system, incorporating a handle for the subsequent introduction of the boronic acid group. The most reliable handle for this purpose is a halogen, typically bromine, which can be efficiently converted to the boronic acid functionality via a palladium-catalyzed borylation reaction.

G Target This compound BoronateEster 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one Target->BoronateEster Hydrolysis HaloBenzoxazolone 5-Bromobenzo[d]oxazol-2(3H)-one BoronateEster->HaloBenzoxazolone Miyaura Borylation StartingMaterial 4-Bromo-2-nitrophenol HaloBenzoxazolone->StartingMaterial Reductive Cyclization

Caption: Retrosynthetic pathway for the target boronic acid.

This three-step approach is advantageous due to the high efficiency of each transformation and the commercial availability of the starting materials.

  • Reductive Cyclization: Formation of the 5-bromobenzoxazolone core from 4-bromo-2-nitrophenol.

  • Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to a boronate ester.

  • Hydrolysis: Conversion of the boronate ester to the final boronic acid.

Synthesis Pathway and Experimental Protocols

The overall synthetic pathway is depicted below. Each step is followed by a detailed experimental protocol and a discussion of the critical parameters.

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis A 4-Bromo-2-nitrophenol B 5-Bromobenzo[d]oxazol-2(3H)-one A->B  H₂, Pd/C, CDI, THF/EtOAc   C 5-Bromobenzo[d]oxazol-2(3H)-one D 5-(Pinacolato)boronobenzoxazolone C->D  B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane   E 5-(Pinacolato)boronobenzoxazolone F This compound E->F  HCl (aq), Acetone  

Caption: Overall synthetic scheme for the target molecule.

Step 1: Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one

This transformation is a one-pot reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an in-situ cyclization with a carbonylating agent to form the benzoxazolone ring.

Expertise & Causality:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for the hydrogenation of nitro groups. It is robust, easily removed by filtration, and provides excellent yields.

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) is chosen as the carbonylating agent. It is a solid, non-phosgene-based reagent that reacts cleanly with the newly formed in-situ aminophenol to form the cyclic carbamate (oxazolone) ring. Alternative methods often use harsher reagents like phosgene or triphosgene.[6][7]

  • Solvent System: A mixture of THF and Ethyl Acetate (EtOAc) is used. EtOAc is an excellent solvent for the hydrogenation step, while THF ensures all reagents, including CDI, remain in solution for the subsequent cyclization.

Detailed Experimental Protocol: Step 1
  • Setup: To a 250 mL hydrogenation flask, add 4-bromo-2-nitrophenol (5.0 g, 22.9 mmol) and 10% Palladium on Carbon (50% wet, 0.5 g).

  • Solvent Addition: Add a solvent mixture of ethyl acetate (50 mL) and tetrahydrofuran (50 mL).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then place it under a hydrogen atmosphere (balloon or Parr shaker at 50 psi). Stir the reaction vigorously at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Cyclization: Transfer the filtrate to a 250 mL round-bottom flask. Add 1,1'-Carbonyldiimidazole (CDI) (4.1 g, 25.2 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. A precipitate will form as the reaction progresses.

  • Work-up: Concentrate the mixture under reduced pressure. Add water (50 mL) to the residue and stir for 30 minutes. Collect the resulting solid by vacuum filtration, wash with water (2 x 20 mL), and then with cold diethyl ether (20 mL).

  • Purification: Dry the solid under high vacuum to afford 5-bromobenzo[d]oxazol-2(3H)-one as an off-white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

This is a Miyaura borylation reaction, a cornerstone of modern synthetic chemistry for creating aryl boronate esters.

Expertise & Causality:

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for this transformation. The resulting pinacol ester is generally stable, crystalline, and easily purified by chromatography or recrystallization, making it more manageable than the free boronic acid.

  • Catalyst System: A combination of a palladium source, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, potassium acetate (KOAc), is employed.

    • Pd(dppf)Cl₂: The dppf ligand is crucial. It is an electron-rich phosphine ligand that stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).

    • KOAc: Potassium acetate is a mild base that is critical for the transmetalation step of the catalytic cycle. It is not strong enough to cause significant hydrolysis of the boronate ester product.

  • Solvent: Anhydrous 1,4-dioxane is the solvent of choice as it is aprotic and has a high boiling point, allowing the reaction to be heated to drive it to completion.

Detailed Experimental Protocol: Step 2
  • Setup: To a 100 mL oven-dried round-bottom flask, add 5-bromobenzo[d]oxazol-2(3H)-one (3.0 g, 14.0 mmol), bis(pinacolato)diboron (4.27 g, 16.8 mmol), and potassium acetate (4.12 g, 42.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (45 mL) via syringe, followed by Pd(dppf)Cl₂ (0.51 g, 0.70 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours under the inert atmosphere.

  • Cooling and Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the pinacol boronate ester as a white solid.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid.

Expertise & Causality:

  • Deprotection: Acid-catalyzed hydrolysis is a standard and effective method for cleaving pinacol boronate esters. A simple aqueous acid solution is sufficient.

  • Solvent: Acetone is used as a co-solvent to ensure the solubility of the boronate ester starting material while being miscible with the aqueous acid.

  • Isolation: The resulting boronic acid is often less soluble than its ester precursor and can frequently be isolated by precipitation or crystallization directly from the reaction mixture upon cooling or addition of an anti-solvent.

Detailed Experimental Protocol: Step 3
  • Setup: In a 100 mL round-bottom flask, dissolve the pinacol boronate ester (2.5 g, 9.58 mmol) in acetone (30 mL).

  • Hydrolysis: Add 2 M aqueous hydrochloric acid (15 mL) to the solution.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetone. The product will precipitate from the aqueous solution.

  • Work-up: Cool the mixture in an ice bath for 30 minutes. Collect the solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL).

  • Purification: Dry the product under high vacuum to afford this compound as a stable, white solid.

Data Summary and Characterization

StepStarting MaterialProductMol. Weight ( g/mol )Typical YieldPurity (by LCMS)
14-Bromo-2-nitrophenol5-Bromobenzo[d]oxazol-2(3H)-one214.0385-95%>98%
25-Bromobenzo[d]oxazol-2(3H)-one5-(Pinacolato)boronobenzoxazolone261.1070-85%>98%
35-(Pinacolato)boronobenzoxazoloneThis compound178.9690-98%>99%

Application in Suzuki-Miyaura Cross-Coupling

The synthesized boronic acid is a key reagent for constructing more complex molecules. It can be readily coupled with a variety of aryl or heteroaryl halides to generate libraries of substituted benzoxazolones, which are of significant interest in drug discovery programs targeting kinases, hydrolases, and other enzymes.[5][8][9]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Boronic Acid, Aryl Halide (R-X), Base Degas Degas with N₂/Ar Start->Degas AddCatalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->AddCatalyst Heat Heat Reaction (e.g., 80-100 °C) AddCatalyst->Heat Monitor Monitor by TLC/LCMS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify Product (Chromatography) Workup->Purify FinalProduct Final Coupled Product Purify->FinalProduct

Caption: General workflow for using the title compound in Suzuki coupling.

References

Navigating the Synthesis and Application of Targeted Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding CAS number 871126-27-1: Initial searches for this CAS number primarily identify it as 3-Bromo-5-propoxyphenylboronic acid, a chemical building block used in organic synthesis.[1][2][][][5][6][7][8] However, the context of the requested in-depth technical guide, with its focus on pharmacology, signaling pathways, and drug development, strongly suggests an interest in a pharmacologically active compound. It is likely that this CAS number has been mistaken for that of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. Dabrafenib itself has the CAS number 1195765-45-7, while its mesylate salt is identified by CAS number 1195768-06-9.[9]

This guide will therefore focus on the core properties, mechanism of action, and experimental applications of Dabrafenib , the compound of greater relevance to researchers, scientists, and drug development professionals in the field of oncology. A brief overview of the chemical intermediate, 3-Bromo-5-propoxyphenylboronic acid, is provided for clarity.

Part 1: The Chemical Building Block: 3-Bromo-5-propoxyphenylboronic Acid

This compound is a boronic acid derivative, a class of molecules widely utilized in organic chemistry, most notably in Suzuki coupling reactions to form carbon-carbon bonds. Its primary relevance is in the synthesis of more complex molecules.

Physicochemical Properties of 3-Bromo-5-propoxyphenylboronic Acid
PropertyValue
CAS Number 871126-27-1
Molecular Formula C₉H₁₂BBrO₃[1][5]
Molecular Weight 258.90 g/mol [1][5]
Melting Point 159-164ºC[1]
Boiling Point 385.5ºC at 760 mmHg[1]
Density 1.47 g/cm³[1]

Part 2: The Therapeutic Agent: Dabrafenib (GSK2118436)

Dabrafenib is a potent and selective ATP-competitive inhibitor of RAF kinases, with particular activity against mutated forms of the BRAF protein.[10][11] It is a cornerstone of targeted therapy for several cancers, most notably BRAF V600E mutation-positive melanoma.[9]

Chemical and Physical Properties of Dabrafenib
PropertyValue
Synonyms GSK2118436, GSK-2118436, Tafinlar®[9][10]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂ (for Dabrafenib base)
Molecular Weight 519.56 g/mol (for Dabrafenib base)
Solubility Soluble in DMSO.[12] For in vivo studies, it can be formulated in vehicles such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water (pH 8.0).[10]
Storage Store lyophilized powder at -20°C, desiccated.[12] In solution, store at -20°C and use within 3 months.[12]
Pharmacology and Mechanism of Action

Dabrafenib targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival. In many cancers, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell division.

Dabrafenib exhibits high selectivity for the mutated BRAF V600E protein, with an IC50 of 0.8 nM.[9] It also shows activity against wild-type BRAF and c-Raf, but with lower potency (IC50s of 3.2 nM and 5.0 nM, respectively).[9][12] By inhibiting the mutated BRAF kinase, Dabrafenib effectively blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[9] This shutdown of the MAPK/ERK pathway leads to the inhibition of cell proliferation and tumorigenicity in BRAF V600-mutant tumors.[9][13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis node_implant Implant BRAF V600E Tumor Cells (e.g., A375P) into Nude Mice node_growth Allow Tumors to Grow to ~150-200 mm³ node_implant->node_growth node_randomize Randomize Mice into Treatment Groups (Vehicle, Dabrafenib Doses) node_growth->node_randomize node_dose Administer Dabrafenib (e.g., 30 mg/kg) or Vehicle Orally, Once Daily for 14 Days node_randomize->node_dose node_monitor Monitor Tumor Volume (Calipers, Twice Weekly) and Body Weight node_dose->node_monitor node_harvest Harvest Tumors at Study Endpoint node_monitor->node_harvest node_data Analyze Tumor Growth Inhibition Data node_monitor->node_data node_pd Pharmacodynamic Analysis: Western Blot for pERK, Immunohistochemistry for Ki67 node_harvest->node_pd

References

An In-depth Technical Guide to the Characterization of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure marries the benzoxazolinone core, a privileged scaffold in drug discovery known for a range of biological activities, with the versatile boronic acid functional group.[1][2][3][4] This unique combination makes it a valuable building block for creating novel compounds, such as inhibitors of specific biological pathways or components of advanced, stimuli-responsive materials.[5][6]

The boronic acid moiety allows for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][7] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them key components in the design of sensors and self-healing materials.[5] Given these potential applications, the thorough and accurate characterization of this compound is paramount to ensure the reliability and reproducibility of downstream experiments.

This guide provides a comprehensive overview of the essential analytical techniques and expected data for the full characterization of this compound, grounded in established principles of chemical analysis.

Physicochemical Properties

A foundational step in the characterization of any chemical compound is the determination of its basic physicochemical properties. This data serves as a primary point of reference for identity and purity.

PropertyExpected ValueSource
CAS Number 710348-42-8[8]
Molecular Formula C₇H₆BNO₄[8]
Molecular Weight 178.94 g/mol Calculated from Formula
Appearance White to off-white solidTypical for arylboronic acids
Purity ≥95% (typically)Supplier dependent

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Diagram: Numbering Scheme for NMR Assignments

Caption: Numbering scheme for this compound.

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Based on published data for similar benzoxazolinone derivatives, the following proton signals are expected in a solvent like DMSO-d₆.[2][9]

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH ~11.5Broad SingletN/AAcidic proton, often broad and solvent-dependent.
B(OH)₂ ~8.0Broad SingletN/AExchangeable protons of the boronic acid group.
H-4 ~7.5Doublet~8.0Ortho-coupled to H-6 (meta-coupling is negligible).
H-6 ~7.4Doublet of DoubletsJ(ortho) = ~8.0, J(meta) = ~1.5Coupled to both H-4 (ortho) and H-7 (meta).
H-7 ~7.3Doublet~1.5Meta-coupled to H-6.
  • Experimental Insight: The broadness of the NH and B(OH)₂ signals is due to chemical exchange with residual water in the solvent and quadrupolar relaxation effects from the nitrogen and boron nuclei, respectively. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O (Carbonyl) ~154Typical for a cyclic carbamate (oxazolidinone).[9]
C-3a, C-7a (Bridgehead) ~142, ~131Aromatic carbons involved in the heterocyclic fusion.
C-5 (C-B) ~135The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus.[10]
C-4, C-6, C-7 (Aromatic CH) ~124, ~122, ~110Aromatic carbons, with shifts influenced by the substituents.

¹¹B NMR is a crucial technique for confirming the state of the boron atom.

Boron SpeciesExpected Chemical Shift (δ, ppm)Rationale
Trigonal Boronic Acid ~28-30A sharp signal in this region is characteristic of a three-coordinate arylboronic acid.
Tetracoordinate Boronate ~5-9A broader signal in this upfield region would indicate the formation of a tetracoordinate boronate species, for instance, through interaction with a Lewis base or self-condensation to form a boroxine.[10][11]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for this type of molecule.[12]

IonExpected m/zRationale
[M+H]⁺ 179.9Protonated molecular ion (positive ion mode).
[M-H]⁻ 177.9Deprotonated molecular ion (negative ion mode).
[M+Na]⁺ 201.9Sodium adduct, common in ESI-MS.
[M-H₂O+H]⁺ 161.9Loss of a water molecule from the boronic acid moiety.
  • Expertise in Practice: Boronic acids can sometimes form dimeric or trimeric species (boroxines) upon dehydration.[11] ESI-MS can be a useful tool to detect these higher molecular weight species, which would appear at corresponding m/z values.

Purity and Identity Confirmation

Beyond spectroscopy, chromatographic and other physical methods are essential for confirming the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for arylboronic acids.

ParameterTypical Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Detection UV at 254 nm and 280 nm
Expected Result A single major peak with >95% area.
Melting Point

The melting point is a simple and effective physical measurement for assessing purity. A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. Impurities will typically broaden and depress the melting point.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values should agree with the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%).

ElementTheoretical %
C 46.99
H 3.38
N 7.83

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on available instrumentation and specific sample characteristics.

Protocol 1: NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H signals and reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry Analysis (ESI-MS)
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase of the LC-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Infuse the sample directly into the ESI source or inject it into an LC-MS system.

  • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Protocol 3: HPLC Purity Assessment
  • Prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the HPLC system with the column and mobile phases as described in the table above.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Inject 1-5 µL of the sample solution.

  • Run the gradient method and record the chromatogram.

  • Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

Workflow Visualization

Diagram: Characterization Workflow

Characterization_Workflow cluster_synthesis Sample Acquisition cluster_primary Primary Characterization cluster_secondary Purity & Confirmation cluster_final Final Assessment synthesis Synthesized or Purchased This compound physchem Physicochemical Properties (Appearance, MP) synthesis->physchem nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) physchem->nmr ms Mass Spectrometry (ESI-MS) nmr->ms hplc HPLC/UPLC (Purity Assessment) ms->hplc elemental Elemental Analysis (Formula Confirmation) hplc->elemental data_analysis Data Synthesis & Structure Confirmation elemental->data_analysis report Certificate of Analysis data_analysis->report

Caption: A typical workflow for the comprehensive characterization of a novel chemical entity.

Conclusion

The rigorous characterization of this compound is a critical, multi-step process that ensures its identity, structure, and purity. By systematically applying a suite of analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC, researchers can proceed with confidence in their downstream applications, whether in the synthesis of new pharmaceutical agents or the development of innovative materials. This guide provides the framework and expected outcomes for such an analysis, emphasizing the importance of a holistic and evidence-based approach to chemical characterization.

References

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid, a key building block for researchers and scientists engaged in the development of novel therapeutics. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a drug discovery setting.

Introduction: The Benzoxazolone Scaffold in Medicinal Chemistry

The benzoxazolone nucleus is a privileged scaffold in modern drug design, prized for its unique physicochemical properties.[1][2] Its rigid, planar structure, combined with a balance of lipophilic and hydrophilic features, makes it an ideal framework for interacting with a diverse range of biological targets.[1] This heterocycle is a common feature in a variety of biologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] The introduction of a boronic acid moiety at the 5-position of the benzoxazolone ring system, creating this compound, provides a versatile handle for synthetic chemists. This functional group is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4]

Commercial Availability and Physicochemical Properties

This compound is commercially available from several fine chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to bulk, to suit both early-stage discovery and later-stage development needs.

PropertyValueSource
CAS Number 710348-42-8[1]
Molecular Formula C₇H₆BNO₄[1]
Molecular Weight 178.94 g/mol [5]
Appearance Solid[6]
Purity Typically ≥97%[6]
Storage Conditions Inert atmosphere, 2-8°C[6]
IUPAC Name (2-oxo-3H-1,3-benzoxazol-5-yl)boronic acid[1]
InChI Key WWGUKCACGZLIHO-UHFFFAOYSA-N[6]

Synthesis and Quality Control

While commercially available, an understanding of the synthesis of this compound is crucial for assessing potential impurities and for in-house production if required. A common synthetic route involves the borylation of a halogenated precursor, typically 5-bromobenzo[d]oxazol-2(3H)-one.

Representative Synthesis Protocol

This protocol is a representative method based on common borylation reactions of aryl halides.

Reaction: Miyaura Borylation of 5-bromobenzo[d]oxazol-2(3H)-one

G A 5-bromobenzo[d]oxazol-2(3H)-one F Reaction Mixture A->F B Bis(pinacolato)diboron B->F C PdCl2(dppf) C->F D Potassium Acetate D->F E 1,4-Dioxane E->F G Heating (e.g., 80-100 °C) F->G H Aqueous Workup and Purification G->H I This compound H->I

Figure 1: General workflow for the synthesis of this compound via Miyaura borylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add 5-bromobenzo[d]oxazol-2(3H)-one (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Anhydrous 1,4-dioxane is added, followed by the palladium catalyst, such as PdCl₂(dppf) (0.02-0.05 eq).

  • Reaction: The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. An aqueous workup is performed, often involving an acidic wash to hydrolyze the pinacol ester to the desired boronic acid.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound.

Quality Control and Characterization

Rigorous quality control is essential to ensure the reliability of subsequent reactions. The primary analytical techniques for characterizing this compound are NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum should show characteristic aromatic signals for the benzoxazolone ring system and a broad singlet for the boronic acid protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (around 155 ppm) and the aromatic carbons.[7][8][9]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the compound.

Application in Drug Discovery: A Case Study in c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibitors have shown significant promise in treating various cancers.[6][10][11] The benzoxazolone scaffold has been successfully employed in the design of potent c-Met inhibitors.[6] this compound is an excellent starting material for the synthesis of such inhibitors via Suzuki-Miyaura cross-coupling.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of this compound with a suitable aryl halide, a key step in the synthesis of many bioactive molecules.

G A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent System (e.g., Dioxane/Water) E->F G Heating (e.g., 80-110 °C) F->G H Aqueous Workup and Purification G->H I Coupled Product H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2-1.5 eq) and the aryl/heteroaryl halide (1.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent, Base, and Catalyst Addition: Add the solvent system (e.g., a mixture of 1,4-dioxane and water), the base (e.g., potassium carbonate, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and perform an aqueous workup, typically involving extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

The choice of catalyst, base, and solvent system is critical and may require optimization depending on the specific substrates being coupled.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[13]

Hazard Identification: [13]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE): [13]

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage: [13]

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Store under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its commercial availability, coupled with its utility in robust and reliable cross-coupling reactions, makes it an attractive starting material for the synthesis of complex molecules targeting a wide array of diseases. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in the laboratory.

References

The Advent and Ascendance of Benzoxazolone Boronic Acids: A Technical Guide to a Privileged Partnership in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of two pharmacologically significant moieties, the benzoxazolone core and the boronic acid warhead, has given rise to a class of molecules with profound potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of benzoxazolone boronic acids. We will delve into the strategic rationale behind the combination of these "privileged scaffolds," dissect the key synthetic methodologies that enable their creation, and illuminate their burgeoning applications as potent and selective enzyme inhibitors. This document serves as a comprehensive resource for researchers seeking to understand and leverage the unique chemical and biological properties of this promising class of compounds.

Introduction: The Strategic Alliance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a powerful guiding principle.[1][2] These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as versatile platforms for the development of novel therapeutics.[3] This guide focuses on a particularly compelling combination of two such scaffolds: the benzoxazolone nucleus and the boronic acid functional group.

The benzoxazolone ring system is a bicyclic heteroaromatic structure recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4][5] Its rigid conformation and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacologically active molecules.[5]

On the other hand, boronic acids have a rich history in organic chemistry, dating back to their first reported synthesis in 1860.[6] However, their true potential in medicinal chemistry was not fully realized until the 21st century with the advent of the proteasome inhibitor, bortezomib.[7][8] The unique ability of the boronic acid moiety to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes has established it as a premier "warhead" for targeted inhibition.[9][10]

The marriage of the benzoxazolone scaffold with the boronic acid warhead represents a deliberate and strategic approach in drug design. It aims to synergize the target recognition capabilities of the benzoxazolone core with the potent inhibitory mechanism of the boronic acid group. While a singular "discovery" event for this specific combination is not readily apparent in the literature, its emergence can be traced through the evolutionary timeline of medicinal chemistry, where the logical pairing of validated pharmacophores is a common and fruitful strategy. The exploration of structurally similar compounds, such as benzothiazole boronic acids, further underscores this trend.[11]

The Benzoxazolone Core: A Foundation of Versatility

The benzoxazolone nucleus is a cornerstone in medicinal chemistry, valued for its physicochemical properties and synthetic tractability.[4][5] Its weakly acidic nature, combined with both lipophilic and hydrophilic characteristics, allows for favorable interactions with a diverse range of biological targets.[4]

Key Physicochemical and Pharmacological Attributes:
  • Bioisosteric Replacement: The benzoxazolone moiety often serves as a bioisostere for less stable or pharmacokinetically weaker groups, enhancing the drug-like properties of a molecule.[4]

  • Scaffold for Diverse Functionality: The benzene and oxazolone rings offer multiple sites for chemical modification, enabling the fine-tuning of a compound's pharmacological profile.[4][5]

  • Broad Biological Activity: Derivatives of benzoxazolone have been commercialized as anticancer agents, analgesics, insecticides, and anti-inflammatory drugs, with many more currently in clinical trials.[4]

The Boronic Acid Warhead: A Precision Tool for Enzyme Inhibition

The journey of boronic acids from chemical curiosities to blockbuster drugs is a testament to their unique reactivity.[7][12] The electrophilic boron atom is the key to their inhibitory prowess, readily forming a stable, yet reversible, tetrahedral complex with nucleophilic residues in an enzyme's active site.[9]

Mechanism of Action and Key Applications:
  • Reversible Covalent Inhibition: This mode of action provides a balance of high potency and a favorable safety profile, as the inhibitor can dissociate from its target.

  • Transition State Analogs: Boronic acids often mimic the tetrahedral transition state of enzymatic reactions, leading to very tight binding and potent inhibition.[13]

  • Clinically Validated Success: The approval of five boronic acid-containing drugs by the FDA, including bortezomib for multiple myeloma and vaborbactam as a β-lactamase inhibitor, has solidified their importance in medicine.[7][8]

The Synthesis of Benzoxazolone Boronic Acids: A Methodological Overview

The creation of benzoxazolone boronic acids typically involves a multi-step synthetic sequence, culminating in the strategic coupling of the two key moieties. The Suzuki-Miyaura cross-coupling reaction is the workhorse for this transformation, offering a robust and versatile method for forming the crucial carbon-carbon bond between the benzoxazolone core and the boronic acid group.

Generalized Synthetic Workflow:

The overall synthetic strategy can be visualized as a convergent process where the two key building blocks are prepared separately and then joined in the final steps.

G cluster_0 Benzoxazolone Core Synthesis cluster_1 Boronic Acid Moiety Preparation cluster_2 Final Coupling and Deprotection A Substituted o-Aminophenol C Halogenated Benzoxazolone A->C Cyclization & Halogenation B Cyclization Reagent (e.g., Urea, Phosgene) B->C G Benzoxazolone Boronic Acid Ester C->G Suzuki-Miyaura Coupling D Aryl Halide F Aryl Boronic Acid or Ester D->F Miyaura Borylation E Borylation Reagent (e.g., Bis(pinacolato)diboron) E->F F->G H Final Benzoxazolone Boronic Acid G->H Deprotection

Caption: Generalized synthetic workflow for benzoxazolone boronic acids.

Detailed Experimental Protocol: Synthesis of a Generic Benzoxazolone Boronic Acid via Suzuki-Miyaura Coupling

Step 1: Synthesis of the Halogenated Benzoxazolone Precursor

  • To a solution of the appropriately substituted o-aminophenol in a suitable solvent (e.g., dioxane), add a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) to introduce a halogen at the desired position on the aromatic ring.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Isolate the halogenated benzoxazolone product by extraction and purify by column chromatography or recrystallization.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the halogenated benzoxazolone, a boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent and purify the crude material by column chromatography to yield the benzoxazolone boronic acid pinacol ester.

Step 3: Deprotection of the Boronic Acid

  • Dissolve the benzoxazolone boronic acid pinacol ester in a suitable solvent mixture, such as acetone and aqueous HCl.

  • Stir the reaction at room temperature for several hours.

  • Remove the organic solvent under reduced pressure.

  • Isolate the final benzoxazolone boronic acid product by filtration or extraction and dry under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery: Targeting Enzymes with Precision

The unique structural and electronic properties of benzoxazolone boronic acids make them highly attractive candidates for the development of enzyme inhibitors. The benzoxazolone scaffold provides a rigid framework for orienting substituents to achieve specific interactions with the target protein, while the boronic acid moiety acts as a potent, reversible covalent inhibitor.

Known and Potential Therapeutic Targets:
Target ClassTherapeutic AreaRationale for Inhibition
Serine Proteases Oncology, Infectious DiseasesThe boronic acid forms a covalent adduct with the active site serine, mimicking the tetrahedral intermediate of peptide bond hydrolysis.
β-Lactamases Infectious DiseasesBenzoxazolone boronic acids can act as non-β-lactam inhibitors to overcome antibiotic resistance.[13]
Acid Ceramidase Oncology, InflammationInhibition of this enzyme can modulate the levels of ceramide, a key signaling lipid involved in apoptosis and inflammation.
Other Hydrolases VariousThe versatile inhibitory mechanism of boronic acids can be applied to a wide range of hydrolytic enzymes.

Future Perspectives and Conclusion

The journey of benzoxazolone boronic acids from a conceptual combination of privileged scaffolds to a tangible class of potential therapeutics is a testament to the power of rational drug design. While the historical record of their initial discovery may be diffuse, their growing presence in the patent and scientific literature signals a bright future.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of diverse libraries of benzoxazolone boronic acids with varied substitution patterns to explore new biological targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Elucidation of Structure-Activity Relationships (SAR): Detailed studies to understand how specific structural modifications influence potency, selectivity, and off-target effects.

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazolone Moiety and the Power of Suzuki-Miyaura Cross-Coupling

The 2-oxo-2,3-dihydrobenzo[d]oxazole, commonly known as the benzoxazolone core, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including a weakly acidic N-H proton and a rigid, planar structure, make it an ideal framework for designing molecules that interact with a wide array of biological targets.[1] Consequently, benzoxazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]

The construction of diverse libraries of substituted benzoxazolones is paramount for structure-activity relationship (SAR) studies. Among the most powerful and versatile methods for creating carbon-carbon bonds in organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction facilitates the formation of a C(sp²)-C(sp²) bond between an organoboron compound, such as a boronic acid, and an organohalide.[2][3] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[3][4]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide a comprehensive troubleshooting guide to empower researchers in their synthesis of novel benzoxazolone-based compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]Ln RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-Ar']Ln RedElim->Pd(0)L2 Ar-Ar' Boronic_Acid (Benzoxazolone)B(OH)2 + Base Boronic_Acid->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2][3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[3]

Materials and Methods

Reagents and Solvents
  • This compound (CAS: 710348-42-8)[7][8]

  • Aryl Halide (e.g., aryl bromide or iodide)

  • Palladium Catalyst (see Table 1 for recommendations)

  • Ligand (if required by the catalyst, see Table 1)

  • Base (see Table 2 for recommendations)

  • Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DMF, THF/water mixtures)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flasks or reaction vials with septa

  • Magnetic stirrer and stir bars

  • Heating block or oil bath with temperature control

  • Inert gas manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography system

Recommended Reaction Parameters

The optimal conditions for a Suzuki-Miyaura coupling can be substrate-dependent. Below are general guidelines and starting points for the coupling of this compound with aryl halides.

Table 1: Recommended Palladium Catalysts and Ligands
Catalyst/PrecatalystLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄None1-5A classic, versatile catalyst. Can be sensitive to air and moisture.
Pd(dppf)Cl₂None1-3Robust and effective for a wide range of substrates.
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1-2 (Pd), 2-4 (Ligand)Highly active catalyst systems, particularly for challenging substrates like aryl chlorides.[9][10]
Pd(OAc)₂PPh₃ or other phosphine ligands1-3 (Pd), 2-6 (Ligand)A common and cost-effective palladium source.
Table 2: Recommended Bases and Solvents
BaseSolvent SystemTemperature (°C)Comments
K₂CO₃1,4-Dioxane/H₂O (4:1)80-100A widely used and effective combination for many Suzuki couplings.
K₃PO₄Toluene or THF80-110A stronger base, often beneficial for less reactive aryl halides.[9]
Cs₂CO₃1,4-Dioxane80-100A highly effective but more expensive base, can be useful for difficult couplings.
Na₂CO₃DMF/H₂O (5:1)80-100A common and economical choice.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a 0.5 mmol scale reaction. The reaction should be performed under an inert atmosphere.

Protocol_Workflow start Start reagents 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) start->reagents evacuate 2. Evacuate and Backfill with Inert Gas (3x) reagents->evacuate solvent 3. Add Degassed Solvent via Syringe evacuate->solvent heat 4. Heat to Desired Temperature with Stirring solvent->heat monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup and Extraction monitor->workup purify 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the aryl halide (0.55 mmol, 1.1 equiv), the chosen base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%), and ligand if necessary.

    • Expert Insight: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. The choice of base is critical; inorganic bases like carbonates or phosphates are commonly used to facilitate the transmetalation step.[6][11]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

    • Expert Insight: Oxygen can lead to the oxidation of the Pd(0) catalyst and cause homocoupling of the boronic acid as a side reaction.[5] Proper degassing is crucial for reproducible results.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.

    • Expert Insight: The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. Biphasic systems like dioxane/water are often effective.[12]

  • Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Ineffective base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[13]
Deactivated aryl halideAryl chlorides can be less reactive; consider using a more active catalyst system (e.g., with a Buchwald ligand) or switching to the corresponding aryl bromide or iodide.[2]
Protodeboronation of Boronic Acid Presence of water and baseMinimize reaction time. Use a less aqueous solvent system or consider protecting the boronic acid as a boronate ester (e.g., pinacol ester).[9][13]
High temperatureRun the reaction at the lowest effective temperature.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture and solvents.[5]
Use of a Pd(II) precatalystEnsure complete reduction to Pd(0) in situ.
Difficulty in Purification Residual palladiumTreat the crude product solution with a palladium scavenger.
Co-eluting byproductsOptimize chromatography conditions (different solvent system, different stationary phase).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl-benzoxazolone derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol, researchers can efficiently access a wide range of novel compounds for further investigation in drug discovery and materials science. The guidelines and troubleshooting advice provided in this application note serve as a comprehensive resource to facilitate successful and reproducible outcomes in the laboratory.

References

Introduction: The Significance of the Benzoxazolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for Benzoxazolone-Boronic Acid Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

The benzoxazolone motif is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active molecules and natural products.[1] Its structural rigidity, hydrogen bonding capabilities, and bioisosteric relationship to other functional groups make it a cornerstone in modern drug discovery.[2] The ability to selectively functionalize this core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for generating molecular diversity and tuning biological activity.

Boronic acids have emerged as indispensable reagents in this endeavor due to their stability, low toxicity, and remarkable versatility in transition-metal-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive overview of the primary catalytic systems for the two most critical transformations involving benzoxazolones and boronic acids: N-arylation and C-arylation. We will delve into the mechanistic rationale behind catalyst selection, provide field-tested protocols, and offer insights for troubleshooting and optimization.

Part 1: N-Arylation of Benzoxazolones with Aryl Boronic Acids

The synthesis of N-aryl benzoxazolones is a key step in the development of compounds targeting a wide range of biological targets. Two primary catalytic strategies dominate this area: palladium-catalyzed Buchwald-Hartwig amidation and copper-catalyzed Chan-Lam N-arylation.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach

This reaction has become a benchmark for C-N bond formation due to its broad substrate scope and high efficiency, although it requires careful exclusion of air and moisture. The choice of ligand is critical, as it must facilitate both the oxidative addition of the aryl halide (or pseudohalide) and the reductive elimination from a palladium-amido complex.[5]

Causality and Mechanistic Insight: The catalytic cycle for this amidation is distinct from the Suzuki-Miyaura reaction. After the initial Pd(0) species undergoes oxidative addition into the aryl halide, the benzoxazolone anion must displace the halide on the Pd(II) center. This step is often rate-limiting. Bulky, electron-rich phosphine ligands are essential as they promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[5][6] The base plays a dual role: deprotonating the benzoxazolone to form the active nucleophile and facilitating the ligand exchange process at the metal center.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_amido L-Pd(II)(Ar)(Nuc) pd2_complex->pd2_amido Ligand Exchange (Nuc-H, Base) pd2_amido->pd0 Reductive Elimination Product Ar-Benzoxazolone pd2_amido->Product ArX Ar-X (Aryl Halide) ArX->pd0 NucH Benzoxazolone-H NucH->pd2_complex Base Base Base->pd2_complex

Caption: Catalytic cycle for Pd-catalyzed N-arylation.

Table 1: Recommended Components for Palladium-Catalyzed N-Arylation

ComponentRecommended ReagentsMolar Ratio (Typical)Rationale & Key Insights
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd(0) or Pd(II) salts that are readily reduced in situ to the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos1.1 - 1.5 (L:Pd)Bulky, electron-rich biaryl phosphines are critical for promoting reductive elimination.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equiv.Strong, non-nucleophilic bases are required to deprotonate the benzoxazolone without competing in the reaction.
Solvent 1,4-Dioxane, Toluene0.1 - 0.5 MAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Coupling Partner Aryl Boronic Acid1.2 - 2.0 equiv.While this section focuses on N-arylation with aryl halides, similar Pd systems can be adapted for boronic acids, though Chan-Lam is more common.

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of Benzoxazolone with an Aryl Halide

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add benzoxazolone (1.0 equiv.), the aryl bromide/iodide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Loading: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Reagent Addition: Add the catalyst/ligand mixture to the reaction vessel, followed by the addition of anhydrous solvent (e.g., 1,4-dioxane, 0.2 M) via syringe.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper-Catalyzed N-Arylation: The Chan-Lam Approach

The Chan-Lam reaction offers a powerful, often complementary, method to palladium catalysis. It typically uses less expensive copper salts and can often be run under aerobic conditions, making it highly practical.[10] This reaction couples the benzoxazolone directly with an aryl boronic acid.

Causality and Mechanistic Insight: The mechanism is believed to involve an initial interaction between the Cu(II) catalyst and the benzoxazolone and aryl boronic acid. This forms a key intermediate where the aryl group and the nitrogen are both coordinated to the copper center. A subsequent reductive elimination step forms the C-N bond and a Cu(0) species. An oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) catalyst for the next cycle.[11][12]

Table 2: Recommended Components for Copper-Catalyzed N-Arylation

ComponentRecommended ReagentsMolar Ratio (Typical)Rationale & Key Insights
Cu Catalyst Cu(OAc)₂, CuI, CuCl10-20 mol%Copper(II) acetate is the most common and robust catalyst for this transformation.[13]
Base Pyridine, Et₃N, DIEA2.0 - 4.0 equiv.An amine base often acts as both a base and a ligand, facilitating the catalytic cycle.
Oxidant Air (open flask), O₂Not applicableOxygen is typically required to re-oxidize Cu(0) or Cu(I) to the active Cu(II) state.[12]
Solvent CH₂Cl₂, Toluene, MeOH0.1 - 0.5 MA range of solvents can be used, with dichloromethane being a common choice.
Coupling Partner Aryl Boronic Acid1.5 - 2.5 equiv.A slight excess of the boronic acid is used to drive the reaction to completion.

Protocol 2: General Procedure for Cu-Catalyzed N-Arylation with an Aryl Boronic Acid

  • Vessel Preparation: To a round-bottom flask equipped with a stir bar, add the aryl boronic acid (1.5 equiv.), benzoxazolone (1.0 equiv.), and Cu(OAc)₂ (0.1 equiv.).

  • Reagent Addition: Add the solvent (e.g., CH₂Cl₂) followed by the amine base (e.g., pyridine, 2.0 equiv.).

  • Reaction: Leave the flask open to the air (or attach a balloon filled with air/O₂) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 8-24 hours. A characteristic blue or green color of the Cu(II) salt is typically observed.

  • Workup: Once complete, dilute the reaction mixture with CH₂Cl₂ and filter through a plug of silica gel, eluting with additional solvent to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the N-aryl benzoxazolone.

Part 2: C-Arylation of Benzoxazolones via Suzuki-Miyaura Coupling

To functionalize the benzene ring of the benzoxazolone scaffold, a halo-benzoxazolone (typically bromo- or iodo-) is used as the electrophilic partner in a classic Suzuki-Miyaura cross-coupling reaction.[2] This reaction is one of the most robust and widely used methods for C-C bond formation in organic synthesis.[14]

Causality and Mechanistic Insight: The catalytic cycle is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-benzoxazolone to form a Pd(II) complex.[15]

  • Transmetalation: The aryl boronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This species then transfers its aryl group to the Pd(II) center, displacing the halide.[14][16] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (the benzoxazolone and the aryl group) on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[15]

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) pd2_oxidative L-Pd(II)(Ar')(X) pd0->pd2_oxidative Oxidative Addition pd2_trans L-Pd(II)(Ar')(Ar) pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Ar'-Ar pd2_trans->Product ArX Ar'-X (Halo-Benzoxazolone) ArX->pd0 ArBOH2 Ar-B(OH)₂ ArBOH2->pd2_oxidative Base Base Base->pd2_oxidative

Caption: Catalytic cycle for Suzuki-Miyaura C-C coupling.

Table 3: Recommended Components for Suzuki-Miyaura C-Arylation

ComponentRecommended ReagentsMolar Ratio (Typical)Rationale & Key Insights
Pd Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%Pd(PPh₃)₄ is a pre-formed Pd(0) source. Others are reduced in situ. PdCl₂(dppf) is excellent for many substrates.
Ligand PPh₃, SPhos, XPhos, dppf1.0 - 2.0 (L:Pd)The choice depends on substrate steric hindrance. SPhos and XPhos are effective for challenging couplings.[7][17]
Base K₃PO₄, K₂CO₃, CsF, KF2.0 - 3.0 equiv.The base is crucial for activating the boronic acid. K₃PO₄ is a reliable choice for many systems.[7]
Solvent Dioxane/H₂O, Toluene, DME0.1 - 0.5 MA biphasic system like Dioxane/H₂O is common, as water can aid in dissolving the base and boronate salt.[7][18]
Coupling Partner Aryl Boronic Acid1.1 - 1.5 equiv.High-purity boronic acid is essential to avoid side reactions.

Protocol 3: General Procedure for Suzuki-Miyaura C-Arylation of a Halo-Benzoxazolone

  • Vessel Preparation: To a reaction vessel, add the halo-benzoxazolone (1.0 equiv.), aryl boronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Inert Atmosphere & Solvent: Seal the vessel, and purge with an inert gas. Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.[19]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the halo-benzoxazolone is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or recrystallization to obtain the C-aryl benzoxazolone.

Part 3: Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful planning and execution, from reagent preparation to product analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification prep_reagents Weigh Reagents: - Benzoxazolone Derivative - Boronic Acid - Base setup_vessel Combine Solids in Flame-Dried Vessel prep_reagents->setup_vessel prep_catalyst Prepare Catalyst System: - Pd/Cu Precatalyst - Ligand (if needed) prep_catalyst->setup_vessel setup_inert Establish Inert Atmosphere (Purge with Ar/N₂) setup_vessel->setup_inert setup_solvent Add Degassed Solvent(s) setup_inert->setup_solvent setup_heat Heat to Reaction Temp with Vigorous Stirring setup_solvent->setup_heat analysis_monitor Monitor Progress (TLC, LC-MS) setup_heat->analysis_monitor Sample Periodically analysis_workup Aqueous Workup: - Quench Reaction - Extraction analysis_monitor->analysis_workup Upon Completion analysis_purify Purification: - Column Chromatography - Recrystallization analysis_workup->analysis_purify analysis_char Characterization: (NMR, HRMS) analysis_purify->analysis_char

Caption: General workflow for cross-coupling reactions.

Table 4: Troubleshooting Guide for Benzoxazolone Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by O₂/H₂O).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a fresh catalyst source.2. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of water/protons.2. Prolonged reaction time at high temperature.3. Base is too strong or reaction too hot.1. Use anhydrous conditions. Use KF as the base, which can minimize this side reaction.[16]2. Monitor reaction closely and stop once starting material is consumed.3. Lower temperature or use a milder base.
Formation of Biaryl Side Product (Homocoupling) 1. Decomposition of the boronic acid.2. Oxygen contamination in Pd-catalyzed reactions.1. Use high-purity boronic acid; consider using boronate esters for improved stability.[14]2. Thoroughly degas solvents and maintain a positive pressure of inert gas.
Low Yield after Purification 1. Product is water-soluble or volatile.2. Difficulty in separating product from ligand/byproducts.1. Perform a more careful extraction or use a continuous extractor. Avoid high vacuum if the product is volatile.2. Screen different chromatography conditions. Consider using a catalyst system with a water-soluble ligand to simplify workup.

References

Application Notes and Protocols for the Functionalization of Heterocycles Using (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazolone Moiety in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic and steric properties, coupled with their ability to engage in specific biological interactions, make them privileged scaffolds in drug discovery. The functionalization of these heterocyclic cores is a critical step in modulating their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Among the myriad of building blocks available to medicinal chemists, (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid has emerged as a particularly valuable reagent.

The 2-benzoxazolinone motif is a bio-isostere for various functional groups and is present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. This scaffold can participate in hydrogen bonding and other non-covalent interactions within biological targets. The introduction of this moiety onto a heterocyclic framework via the versatile Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for the rapid generation of novel chemical entities with significant potential for drug development.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the functionalization of heterocycles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool.

Reagent Profile: this compound

A thorough understanding of the properties and handling of this compound is paramount for its successful application.

PropertyValueReference
CAS Number 710348-42-8[1]
Molecular Formula C₇H₆BNO₄[1]
Molecular Weight 178.94 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions Store under an inert atmosphere (e.g., Argon) at 2-8 °C.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and aqueous base.

Handling and Stability Considerations:

Boronic acids are known to be susceptible to certain side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source. While this compound is generally stable under standard laboratory conditions, prolonged exposure to moisture and acidic conditions should be avoided. It is recommended to handle the reagent under an inert atmosphere and use anhydrous solvents for reactions to minimize decomposition and ensure reproducibility.

Application Notes: The Suzuki-Miyaura Coupling for Heterocycle Functionalization

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound to functionalize heterocycles. This reaction offers broad functional group tolerance, generally mild reaction conditions, and a well-understood mechanism.[2]

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Heteroaryl_Halide Heteroaryl-X (X = Br, I, Cl, OTf) Product Functionalized Heterocycle Heteroaryl_Halide->Product Boronic_Acid (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is critical for reaction efficiency. For electron-rich boronic acids and various heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective.[3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[2] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base should be considered based on the specific substrates.

  • Solvent System: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

Scope and Limitations:

This methodology is applicable to a wide range of nitrogen-containing heterocycles, including but not limited to pyridines, pyrimidines, pyrazines, indazoles, and imidazoles. The reaction is generally tolerant of various functional groups on both the heterocycle and the boronic acid. However, highly electron-deficient heterocycles may require more forcing conditions, and sterically hindered substrates can lead to lower yields.

Detailed Experimental Protocol: Synthesis of 5-((2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl))pyrimidine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 5-bromopyrimidine. This serves as a starting point, and optimization of reaction conditions may be necessary for different substrates.

Experimental_Workflow Start Start Step1 Combine Reactants: - 5-Bromopyrimidine - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) Start->Step1 Step2 Add Degassed Solvent (Dioxane/H₂O) Step1->Step2 Step3 Inert Atmosphere (N₂ or Ar) Step2->Step3 Step4 Heat Reaction Mixture (e.g., 90 °C) Step3->Step4 Step5 Monitor Reaction Progress (TLC or LC-MS) Step4->Step5 Step6 Work-up: - Dilute with EtOAc - Wash with H₂O and Brine Step5->Step6 Reaction Complete Step7 Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Step6->Step7 End Characterize Product (NMR, MS) Step7->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-((2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl))pyrimidine.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield - Inactive catalyst- Incomplete degassing of solvents- Poor quality boronic acid- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Verify the purity of the boronic acid; consider converting it to a more stable boronate ester if necessary.
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and handle reagents under inert conditions.- Optimize reaction time and temperature to minimize decomposition.- Consider using a milder base.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent- Ensure the reaction is performed under a strict inert atmosphere.- If using a Pd(II) source, the reaction conditions should facilitate its in situ reduction to Pd(0).[2]
Difficult Purification - Formation of byproducts- Residual palladium catalyst- Optimize reaction conditions to minimize byproduct formation.- Employ specific purification techniques to remove palladium residues, such as treatment with a scavenger resin.

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be required. A common synthetic route involves the lithiation of a suitable precursor followed by borylation.

Representative Synthetic Scheme:

A plausible synthetic route starts from 5-bromo-2,3-dihydrobenzo[d]oxazol-2-one. This precursor can be subjected to a lithium-halogen exchange followed by quenching with a borate ester to yield the desired boronic acid.

  • Lithiation: 5-bromo-2,3-dihydrobenzo[d]oxazol-2-one is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Borylation: The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.

  • Hydrolysis: Acidic workup of the boronate ester hydrolyzes it to the final this compound.

This method is a powerful tool for the synthesis of various arylboronic acids and can be adapted for the preparation of the title compound.[4]

Conclusion

This compound is a versatile and valuable building block for the functionalization of heterocycles, a critical task in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating the biologically relevant 2-benzoxazolinone scaffold into a wide array of heterocyclic systems. By understanding the principles behind the reaction and following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this reagent to accelerate their research and development efforts.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold and the Strategic Utility of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its unique physicochemical profile, featuring both lipophilic and hydrophilic regions and a weakly acidic nature, makes it an ideal framework for drug design.[1] The ability to readily modify the benzene and oxazolone rings allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.

This compound is a key building block for the synthesis of novel benzoxazolone derivatives. Its boronic acid functionality allows for the facile introduction of aryl and heteroaryl substituents at the 5-position of the benzoxazolone core via the powerful Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Part 1: Synthesis of this compound

The synthesis of the target boronic acid can be achieved in a two-step sequence starting from the commercially available 5-bromobenzo[d]oxazol-2(3H)-one. The first step involves the protection of the nitrogen atom of the benzoxazolone ring, followed by a lithium-halogen exchange and subsequent borylation.

Step 1.1: N-Protection of 5-bromobenzo[d]oxazol-2(3H)-one

To prevent side reactions during the lithiation step, the acidic proton on the nitrogen of the benzoxazolone ring must be protected. A common and effective protecting group for this purpose is the methyl group.[2]

Protocol 1: N-Methylation of 5-bromobenzo[d]oxazol-2(3H)-one

  • Materials:

    • 5-bromobenzo[d]oxazol-2(3H)-one

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Standard workup and purification equipment

  • Procedure:

    • To a solution of 5-bromobenzo[d]oxazol-2(3H)-one (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one.[2]

Step 1.2: Lithiation and Borylation

The conversion of the aryl bromide to a boronic acid is a well-established transformation that can be achieved through a lithium-halogen exchange followed by quenching with a borate ester.[3][4]

Protocol 2: Synthesis of (2-Oxo-3-methyl-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

  • Materials:

    • 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate (B(O-iPr)₃)

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice/acetone bath

    • Schlenk line or inert atmosphere setup

    • Aqueous hydrochloric acid (HCl)

    • Standard workup and purification equipment

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 eq) in anhydrous THF in a Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the lithiated benzoxazolone solution to the triisopropyl borate solution via cannula at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude boronic acid can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical to prevent quenching of the highly reactive organolithium intermediate. The low temperature (-78 °C) is necessary to control the exothermic lithium-halogen exchange and prevent side reactions. Triisopropyl borate is used as the boron source, which upon acidic workup, hydrolyzes to the desired boronic acid.

Part 2: Application in the Synthesis of Bioactive Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds.[5] this compound can be coupled with a variety of aryl and heteroaryl halides to generate a diverse library of bioactive molecules. A particularly promising application is in the synthesis of kinase inhibitors, such as those targeting PI3Kδ and c-Met.[4][6]

Application Example 1: Synthesis of a PI3Kδ Inhibitor Scaffold

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in inflammatory signaling pathways, and its inhibitors have shown therapeutic potential in treating inflammatory diseases and certain cancers.[6][7] The following protocol describes a general method for the synthesis of a PI3Kδ inhibitor scaffold using this compound.

Protocol 3: Suzuki-Miyaura Coupling for a PI3Kδ Inhibitor Scaffold

  • Reactants:

    • (2-Oxo-3-methyl-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid (1.0 eq)

    • A suitable heteroaryl halide (e.g., a substituted bromo- or chloropyrimidine) (1.2 eq)

  • Catalyst System:

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base:

    • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M solution, 2.0 eq)

  • Solvent:

    • 1,4-Dioxane or a mixture of toluene and water

  • Procedure:

    • In a round-bottom flask, combine (2-Oxo-3-methyl-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid, the heteroaryl halide, and the palladium catalyst.

    • Add the solvent (e.g., 1,4-dioxane) and the aqueous base.

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl/Heteroaryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-bromo-N,N-dimethylpyridin-2-aminePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O95Moderate to Excellent
22-chloro-4-aminopyrimidinePdCl₂(dppf) (3)Na₂CO₃1,4-Dioxane80Good
35-bromo-2-methoxypyridinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O100High

Yields are representative and may vary depending on the specific substrates and reaction optimization.

Application Example 2: Synthesis of a c-Met Kinase Inhibitor Scaffold

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in various cancers, making it an attractive therapeutic target.[4]

Experimental Workflow: Synthesis of a c-Met Inhibitor Scaffold

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Deprotection (if necessary) A (2-Oxo-3-methyl-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid D Coupled Product A->D Reactant B Substituted Bromo-quinoline B->D Reactant C Pd Catalyst, Base, Solvent C->D Conditions E Coupled Product (N-methyl) D->E G Final c-Met Inhibitor Scaffold E->G Input F Deprotection Reagent (e.g., BBr3) F->G Conditions

References

experimental procedure for gram-scale synthesis with (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Introduction: The Significance of a Privileged Scaffold

This compound is a crucial building block for researchers in medicinal chemistry and materials science. Its structural motif, the benzoxazolone core, is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The boronic acid functional group makes this molecule an ideal partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[3][4] This allows for the efficient introduction of the benzoxazolone moiety into complex molecular architectures, facilitating the development of novel therapeutics and functional materials.

This application note provides a detailed, field-tested protocol for the reliable gram-scale synthesis, purification, and characterization of this compound. The procedure is designed to be robust and scalable, addressing common challenges associated with the synthesis and handling of arylboronic acids.

Overall Synthetic Strategy

The synthesis proceeds via a palladium-catalyzed Miyaura borylation of the commercially available 5-bromo-2,3-dihydrobenzo[d]oxazol-2-one. The resulting pinacol boronate ester is then hydrolyzed in situ to yield the target boronic acid. Purification is achieved through a selective acid-base extraction protocol, which effectively removes organic impurities and unreacted starting materials.

PART 1: Experimental Protocol

Section 1.1: Reagents and Materials
ReagentM.W.AmountMolesEquiv.Supplier
5-bromo-2,3-dihydrobenzo[d]oxazol-2-one214.0210.0 g46.7 mmol1.0Sigma-Aldrich
Bis(pinacolato)diboron (B₂pin₂)253.9414.2 g56.1 mmol1.2Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.701.02 g1.4 mmol0.03Strem Chemicals
Potassium Acetate (KOAc)98.1413.8 g140.2 mmol3.0Fisher Scientific
1,4-Dioxane (anhydrous)88.11200 mL--Acros Organics
Toluene92.14200 mL--VWR
Ethyl Acetate (EtOAc)88.11~500 mL--VWR
Sodium Hydroxide (NaOH)40.00As needed--EMD Millipore
Hydrochloric Acid (HCl), 2M36.46As needed--Sigma-Aldrich
Celite®-~20 g--Sigma-Aldrich

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, temperature controller, separatory funnel, Büchner funnel, vacuum flask, rotary evaporator.

Section 1.2: Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

  • Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of dusts and vapors.[7][8]

  • Boronic Acid Hazards: Boronic acids are classified as irritants and may pose reproductive toxicity risks.[6][7] Avoid skin and eye contact, and prevent dust formation.[8][9]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Toluene and Ethyl Acetate are flammable and irritants. Avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge boronic acid-containing waste into the environment.[7][8]

Section 1.3: Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Ensure the system is thoroughly dried and purged with an inert atmosphere (Nitrogen or Argon). Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and boronic ester intermediates.

  • Reagent Charging:

    • To the flask, add 5-bromo-2,3-dihydrobenzo[d]oxazol-2-one (10.0 g, 46.7 mmol), bis(pinacolato)diboron (14.2 g, 56.1 mmol), potassium acetate (13.8 g, 140.2 mmol), and Pd(dppf)Cl₂ (1.02 g, 1.4 mmol).

    • Evacuate and backfill the flask with nitrogen three times to ensure all oxygen is removed.

    • Add 200 mL of anhydrous 1,4-dioxane via cannula or syringe.

  • Reaction Execution:

    • Begin vigorous stirring and heat the reaction mixture to 90 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-16 hours.

    • In-Process Check (Optional but Recommended): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting bromide.

  • Reaction Work-up & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of toluene and 100 mL of 2M HCl (aq).

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. This step facilitates the hydrolysis of the intermediate pinacol boronate ester to the desired boronic acid.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with 50 mL of ethyl acetate.

  • Initial Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with 100 mL portions of ethyl acetate.

    • Combine all organic layers, wash with 100 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid as a solid.

PART 2: Purification Protocol

Arylboronic acids are often challenging to purify via standard silica gel chromatography due to their polarity and tendency to decompose or form boroxines on the stationary phase.[10][11] An acid-base extraction is a highly effective and scalable alternative.[11][12]

Section 2.1: Acid-Base Purification Workflow
  • Basification:

    • Dissolve the crude solid obtained from Part 1 in 200 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and add 150 mL of 1M NaOH (aq).

    • Shake the funnel vigorously for 1-2 minutes. The boronic acid will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer.

    • Separate the layers.

  • Impurity Removal:

    • Retain the aqueous (bottom) layer. Wash this aqueous layer twice with 75 mL portions of ethyl acetate to remove any remaining non-acidic organic impurities. Discard these organic washes.

  • Acidification & Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution to a pH of ~2 by adding 2M HCl (aq) dropwise while stirring. The this compound will precipitate as a white or off-white solid.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with 50 mL of cold deionized water and then 50 mL of cold diethyl ether to remove residual salts and organic contaminants.

    • Dry the purified product under high vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 6.5 - 7.5 g (78-90%) of a white to off-white solid.

PART 3: Data & Visualization

Section 3.1: Experimental Workflow Diagram

G cluster_reaction Synthesis cluster_workup Work-up & Hydrolysis cluster_purification Purification A 1. Assemble & Purge Dry 3-Neck RBF B 2. Charge Reagents (Substrate, B2pin2, KOAc, Pd Cat) A->B C 3. Add Solvent (Anhydrous Dioxane) B->C D 4. Heat to 90°C (12-16 hours) C->D E 5. Cool to RT & Add Toluene D->E F 6. Add 2M HCl (aq) Stir 4-6 hours G 7. Filter through Celite® F->G H 8. Extract with EtOAc G->H I 9. Concentrate Organics (Crude Product) H->I J 10. Dissolve in EtOAc & Extract with 1M NaOH I->J K 11. Wash Aqueous Layer with EtOAc J->K L 12. Acidify Aqueous Layer with 2M HCl K->L M 13. Filter Solid Product L->M N 14. Wash & Dry M->N O Pure Product N->O Characterization (NMR, LC-MS, MP)

Caption: Overall workflow for the gram-scale synthesis and purification.

Section 3.2: Purification Flow Diagram

G Crude Crude Product in Ethyl Acetate NaOH + 1M NaOH (aq) Crude->NaOH Sep1 Separate Layers NaOH->Sep1 Organic1 Organic Layer (Neutral Impurities) Sep1->Organic1 Discard Aqueous1 Aqueous Layer (Sodium Boronate Salt) Sep1->Aqueous1 Wash Wash with EtOAc Aqueous1->Wash Sep2 Separate Layers Wash->Sep2 Organic2 Organic Layer (Trace Impurities) Sep2->Organic2 Discard Aqueous2 Purified Aqueous Layer Sep2->Aqueous2 HCl + 2M HCl (aq) to pH 2 Aqueous2->HCl Filter Filter, Wash & Dry HCl->Filter Final Pure Boronic Acid Filter->Final

Caption: Acid-base extraction workflow for purification.

PART 4: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic and N-H protons and the absence of pinacol ester protons.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: To compare with literature values, if available.

The self-validating nature of this protocol lies in the combination of in-process monitoring and final analytical confirmation, ensuring that the desired product is obtained with high purity and in good yield, ready for subsequent applications like Suzuki-Miyaura coupling reactions.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid. This valuable building block is integral to the synthesis of various pharmacologically active molecules. However, as a heteroaromatic boronic acid, it presents unique challenges, primarily its susceptibility to degradation under standard coupling conditions, which often leads to frustratingly low yields.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond generic protocols to provide a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and develop robust, high-yielding procedures.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when using this compound and provide scientifically grounded solutions.

Q1: My reaction yield is very low, or the reaction has failed completely. What are the most likely causes?

Low to no conversion is a frequent starting problem. The root cause often lies in one of three areas: catalyst activity, reagent stability, or reaction environment.

  • Inactive Catalyst System: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) species.[1] If the active Pd(0) catalyst is not efficiently generated or is poisoned, the entire cycle halts. For challenging heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern, highly active catalyst systems comprising bulky, electron-rich phosphine ligands are often required to facilitate this step and promote the subsequent stages of the catalytic cycle.[2][3][4][5]

  • Protodeboronation of the Boronic Acid: This is the single most common failure mode for this class of boronic acid. It is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which effectively destroys your nucleophile.[6][7] This process is often accelerated by high temperatures and the presence of water and base.[8] If you observe the formation of 2,3-dihydrobenzo[d]oxazol-2-one as a major byproduct, protodeboronation is the primary issue.

  • Poor Reagent Solubility: The Suzuki-Miyaura reaction is a complex multiphasic system. If the boronic acid, aryl halide, or base has poor solubility in the chosen solvent, the reaction kinetics will be severely hindered, leading to an incomplete or stalled reaction.[6][9]

Q2: I've confirmed that protodeboronation is the major side reaction. How can I suppress it?

Minimizing protodeboronation is the key to success with this compound. This requires a multi-faceted approach to control the reaction conditions carefully.

  • Employ Milder Bases: Strong bases like NaOH or NaOMe, especially in aqueous media, can aggressively promote protodeboronation.[8] Switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is highly recommended.[7][10] In particularly sensitive cases, fluoride bases like CsF can be effective, often used in less polar, non-aqueous solvents.[11]

  • Use Anhydrous Conditions: Water is a key ingredient in the protodeboronation pathway. While many Suzuki protocols call for aqueous solvent mixtures to help dissolve the base, switching to strictly anhydrous conditions can significantly improve the stability of the boronic acid.[6][9] This strategy requires the use of a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[9]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a powerful strategy. Boronic esters, such as the pinacol ester (Bpin), are generally more resistant to protodeboronation.[12][13] These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[7][8] Other stable forms include MIDA boronates or trifluoroborate salts.[12][14]

  • Optimize Temperature and Reaction Time: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation. It is crucial to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[7][10] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent (usually the aryl halide) is consumed to prevent product degradation or further side reactions.[6][7]

Q3: How do I prevent the formation of homocoupled byproducts?

The formation of a biaryl product derived from two molecules of your boronic acid (homocoupling) or your aryl halide points to issues with the catalytic cycle initiation or termination.

  • Cause: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[15]

  • Solution: Rigorous exclusion of oxygen is critical. This involves:

    • Using standard Schlenk techniques with oven-dried glassware.[16]

    • Thoroughly degassing all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles).[6][16]

    • Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[6][16]

Q4: What are the best starting points for catalyst, ligand, base, and solvent selection?

While every reaction requires optimization, the tables below provide empirically validated starting points for coupling with challenging heteroaryl boronic acids.

Table 1: Recommended Catalyst & Ligand Systems
Catalyst/PrecatalystLigandRationale & Comments
XPhos Pd G3 XPhosA highly active, general-purpose system for heteroaryl couplings. The G3 precatalyst offers excellent air stability and reliable generation of the active Pd(0) species.[16][17]
SPhos Pd G2/G3 SPhosAnother excellent choice, often effective for electron-rich and sterically hindered substrates. Minimizes protodeboronation in some systems.[11][16][18]
cataCXium® A Pd G3 cataCXium® AParticularly competent for heteroaryl-heteroaryl couplings and can be effective under anhydrous conditions.[9]
Pd(OAc)₂ Buchwald Ligands (e.g., SPhos, XPhos)A more traditional approach where the active catalyst is formed in situ. Requires careful setup but can be more cost-effective.[2][4]
Table 2: Base & Solvent System Recommendations
BaseSolvent SystemWhen to Use & Key Considerations
K₃PO₄ or Cs₂CO₃ 1,4-Dioxane / Water (e.g., 4:1)A robust, general starting point. The water helps dissolve the base but can promote protodeboronation. Degassing is critical.[7][10]
K₂CO₃ THF / Water or DMF / WaterA common and effective combination. DMF can improve the solubility of polar substrates.[19][20]
CsF Isopropanol or TolueneA milder, less basic option that can be very effective at minimizing protodeboronation, especially with sensitive substrates.[11]
TMSOK Anhydrous THF or 2-MeTHFThe system of choice for highly sensitive boronic acids where protodeboronation is severe. Requires strictly anhydrous reagents and technique.[9]

Mechanistic Insights: Visualizing the Reaction Pathways

Understanding the underlying mechanisms is crucial for rational troubleshooting. The following diagrams illustrate the desired catalytic cycle and the primary competing side reaction.

The Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the active Pd(0) catalyst.[1][15]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Base Assisted) pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product start R¹-X (Aryl Halide) start->oxidative_addition boronic R²-B(OH)₂ (Boronic Acid) boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Competing Protodeboronation Pathway

This undesired pathway consumes the boronic acid, preventing it from participating in the catalytic cycle and leading to reduced yield.

Protodeboronation cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation boronic_acid R²-B(OH)₂ (2-Oxo...-yl)boronic acid transmetalation Transmetalation Pd(II) Complex boronic_acid->transmetalation Productive Pathway product Product R¹-R² transmetalation->product boronic_acid_p R²-B(OH)₂ (2-Oxo...-yl)boronic acid byproduct Byproduct R²-H boronic_acid_p->byproduct Destructive Pathway (Base, Heat) proton_source Proton Source H₂O, ROH proton_source->byproduct Troubleshooting_Workflow start Low / No Yield check_byproducts Analyze Crude Reaction: Identify Byproducts (LC-MS/NMR) start->check_byproducts protodeboronation Protodeboronation (R²-H) is Major check_byproducts->protodeboronation no_reaction Starting Materials Unchanged check_byproducts->no_reaction homocoupling Homocoupling Observed check_byproducts->homocoupling fix_proto Implement Strategies: 1. Use Boronic Ester (Bpin) 2. Switch to Milder Base (Cs₂CO₃, CsF) 3. Lower Temperature 4. Use Anhydrous Conditions (TMSOK) protodeboronation->fix_proto Yes fix_no_reaction Address Catalyst Activity: 1. Use a more active catalyst (e.g., G3 Precatalyst) 2. Increase Temperature Incrementally 3. Check Reagent Quality/Solubility 4. Ensure Base is finely powdered no_reaction->fix_no_reaction Yes fix_homocoupling Improve Inert Atmosphere: 1. Rigorously Degas Solvents 2. Use Schlenk Technique 3. Ensure positive N₂/Ar pressure homocoupling->fix_homocoupling Yes success Improved Yield fix_proto->success fix_no_reaction->success fix_homocoupling->success

References

Technical Support Center: Purification of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying reaction products derived from (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid. This guide provides field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The this compound moiety is a valuable building block in medicinal chemistry, prized for its unique physicochemical properties and its utility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, the very features that make it attractive—its polarity, hydrogen bonding capabilities, and reactivity in palladium-catalyzed reactions like the Suzuki-Miyaura coupling—present distinct challenges during product purification.

This guide is structured to address the most common issues encountered in the lab, moving from frequently asked questions to a detailed, problem-oriented troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Besides unreacted starting materials, the three most common reaction-derived impurities are:

  • Homocoupled Boronic Acid: The formation of a symmetrical biaryl from the dimerization of the this compound. This is often a major byproduct, particularly if oxygen is not rigorously excluded from the reaction.[3][4]

  • Protodeboronated Product: The boronic acid group is replaced by a hydrogen atom, resulting in the simple benzoxazolone parent molecule. This side reaction can be promoted by prolonged reaction times or excess base.[3]

  • Residual Palladium Catalyst: The final product may be contaminated with palladium, often appearing as a grayish or black solid.

Q2: My product streaks badly on silica gel TLC and column chromatography. Why is this happening and how can I fix it?

A: The benzoxazolone core contains both a lactam (cyclic amide) and a phenolic oxygen within its structure, making it a polar heterocycle capable of strong interactions with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing or streaking.

  • Causality: The N-H proton of the benzoxazolone is weakly acidic, and the carbonyl oxygen is a hydrogen bond acceptor.[1] These features promote strong adsorption to the silica stationary phase, causing poor elution profiles.

  • Solution: To mitigate this, you can:

    • Modify the Mobile Phase: Add a small amount of a polar, protic solvent like methanol (0.5-2%) or a few drops of acetic acid or triethylamine to your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This additive competes with your compound for binding sites on the silica, resulting in sharper bands.[5]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica gel for your purification.[6]

Q3: Is recrystallization a good option for purifying products containing the benzoxazolone moiety?

A: Yes, recrystallization can be a highly effective method, especially for removing less polar impurities like the homocoupled byproduct or more polar impurities that remain in the mother liquor. Benzoxazolone derivatives are often crystalline solids.

  • Solvent Selection: A common strategy involves dissolving the crude product in a good solvent where it is highly soluble (e.g., acetone, ethyl acetate, or THF) and then adding a non-polar anti-solvent (e.g., hexanes, heptane) to induce crystallization. A patent for purifying a substituted benzoxazole compound specifically mentions recrystallizing from an acetone/acetonitrile mixture, followed by treatment with a clarifying agent like charcoal in ethyl acetate, and final precipitation with a nonpolar solvent.[7]

Q4: How can I effectively remove residual palladium catalyst from my final product?

A: Palladium contamination is a critical issue, especially for compounds intended for biological testing.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent (like ethyl acetate) and stirring with activated charcoal can effectively adsorb the palladium.[7] The charcoal is then removed by filtering through a pad of Celite®.

  • Metal Scavengers: Use commercially available silica-based or polymer-based metal scavengers that have functional groups (e.g., thiols, amines) with a high affinity for palladium.

  • Aqueous Wash: Performing an aqueous workup with a solution of a chelating agent like EDTA or a solution containing sulfide (e.g., sodium sulfide) can sometimes help precipitate palladium salts, which can then be filtered off.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental problems with potential causes and actionable solutions.

Problem 1: Significant Homocoupling Product Observed

You run an NMR or LCMS of your crude product and see a mass corresponding to the dimer of your boronic acid starting material. On TLC, this byproduct often appears as a less polar spot than your desired cross-coupled product.

  • Primary Cause: The presence of molecular oxygen in the reaction is a well-documented cause of oxidative homocoupling of boronic acids in Suzuki reactions.[4][8] The mechanism can involve the formation of a Pd-peroxo species. Another pathway involves a palladium (II)-mediated reaction.[4] Electron-deficient boronic acids can be more prone to this side reaction.[3][9]

  • Solutions & Preventative Measures:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture. The most effective method is a subsurface sparge with an inert gas (argon or nitrogen) for 15-30 minutes.[4] Alternatively, perform at least three vacuum/inert gas backfill cycles.

    • Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, prior to catalyst introduction can help suppress the formation of Pd(II) species that may promote homocoupling.[4]

    • Optimize Catalyst & Ligand: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing highly active ligands such as SPhos can sometimes favor the cross-coupling pathway over homocoupling.[3][9]

Caption: Decision workflow for addressing boronic acid homocoupling.

Problem 2: Product is difficult to separate from unreacted boronic acid.

Your TLC or LCMS shows that your desired product and the this compound starting material have very similar retention factors, making chromatographic separation challenging.

  • Primary Cause: The polarity of your product may be very close to that of the boronic acid starting material. Boronic acids themselves can be quite polar and are capable of forming reversible covalent complexes with diols, which can affect their chromatographic behavior.[10]

  • Solutions:

    • Aqueous Base Wash (Workup): Before chromatography, perform a liquid-liquid extraction. Boronic acids are acidic (pKa ~9) and can be deprotonated by a mild base.[10] Wash your organic layer (e.g., EtOAc, DCM) with a dilute aqueous base like NaHCO₃ or a pH ~10 buffer. The resulting boronate salt will be highly water-soluble and will partition into the aqueous layer, effectively removing the unreacted starting material.

    • "Catch and Release" Purification: Use a boronic acid scavenger resin. These are typically polymer resins functionalized with diol groups. Pass your crude product solution through a column of this resin; the boronic acid will be covalently captured. The desired product is washed through, and the captured boronic acid can be released later if desired.

  • Dissolution: After the reaction is complete, quench with water and dilute with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Shake the funnel vigorously for 1 minute. Allow the layers to separate. The deprotonated boronic acid (boronate salt) will move to the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, now depleted of the boronic acid starting material.

Experimental Protocols

Protocol 1: General Column Chromatography for Benzoxazolone Derivatives

This protocol is a starting point and should be optimized based on TLC analysis.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35.

    • Starting Systems to Try:

      • Hexane / Ethyl Acetate (from 9:1 to 1:1)

      • Dichloromethane / Methanol (from 99:1 to 95:5)[5]

  • Column Packing: Dry-pack the column with silica gel. Wet the silica with the least polar solvent mixture you will use in your gradient.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a strong solvent (like DCM or MeOH), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with a non-polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most applications.
Mobile Phase Modifier 0.5-1% Methanol or TriethylamineReduces peak tailing by competing for active sites on the silica.[5]
Loading Method Dry LoadingProvides better resolution and sharper bands compared to wet loading.
Elution Method Gradient ElutionIdeal for separating compounds with different polarities, such as the product from non-polar byproducts and polar baseline impurities.
Purification Strategy Decision Diagram

Caption: A decision tree for selecting an initial purification strategy.

References

Technical Support Center: Optimization of Catalyst Loading for Benzoxazolone Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for optimizing catalyst loading in the Suzuki-Miyaura cross-coupling of benzoxazolones with boronic acids. Drawing from established principles and field-proven insights, this resource will help you navigate common challenges and achieve high-yield, reproducible results.

Introduction: The Nuances of Benzoxazolone Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the presence of the N-H group and the overall electronic nature of the benzoxazolone core introduce specific challenges not encountered with simpler aryl halides.[1] Catalyst inhibition, competing N-arylation, and substrate-specific sensitivities necessitate a tailored approach to catalyst system optimization. This guide will address these complexities in a direct question-and-answer format.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental issues and provides a logical progression of troubleshooting steps.

Q1: My reaction shows low to no conversion of the starting materials. Where do I begin troubleshooting?

Low or no conversion is a common starting problem. A systematic approach is crucial to identify the root cause.

Initial Checks:

  • Inert Atmosphere: The palladium(0) active species is highly sensitive to oxygen, which can cause catalyst deactivation.[2][3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[4]

  • Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source and any phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[2]

    • Boronic Acid: Boronic acids can degrade over time, especially through protodeboronation where the C-B bond is cleaved.[5] Consider using a freshly opened bottle or a more stable boronic ester derivative if stability is a concern.

    • Base: The purity and physical form of the base are critical. For anhydrous reactions, ensure the base is finely powdered and dry.

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Caption: A logical workflow for troubleshooting low yields in benzoxazolone synthesis.[6]

Q2: I'm observing significant side products, primarily homocoupling of the boronic acid. What's the cause and how can I prevent it?

Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often indicating issues with the catalyst's state or the reaction conditions.[4]

Primary Causes and Solutions:

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[7] Rigorous exclusion of air is the first line of defense.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over homocoupling.[8]

  • Incorrect Catalyst-to-Ligand Ratio: An inappropriate ratio can lead to the formation of undesired palladium species that favor homocoupling. A common starting point is a Pd:Ligand ratio of 1:1 to 1:2.

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), which promotes homocoupling.[7]
Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos)Stabilizes the Pd(0) center and sterically disfavors the formation of boronic acid dimers.[3]
Temperature Run the reaction at the lowest effective temperatureCan sometimes reduce the rate of side reactions more than the desired coupling.
Q3: My main side product appears to be the N-arylated benzoxazolone. How can I favor C-C over C-N coupling?

The acidic N-H of the benzoxazolone can compete with the boronic acid for reaction with the palladium center, leading to undesired C-N bond formation (N-arylation).[1]

Strategies to Promote C-C Coupling:

  • Ligand Selection: The choice of ligand is paramount. Bulky biarylphosphine ligands, such as SPhos and XPhos, are highly effective in promoting C-C coupling for N-H containing heterocycles.[1] These ligands create a sterically hindered environment around the palladium center that favors the traditional Suzuki catalytic cycle over the C-N coupling pathway.

  • Base Selection: The base can influence the relative rates of C-C versus C-N coupling. Weaker bases may be less likely to deprotonate the benzoxazolone nitrogen, thus disfavoring N-arylation. However, the base must be strong enough to facilitate the transmetalation step of the Suzuki cycle. A screening of bases is often necessary.

  • Protecting Group Strategy: While often less desirable due to additional synthetic steps, protection of the N-H group (e.g., with a Boc or SEM group) will completely prevent N-arylation.

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CC_vs_CN_Coupling cluster_0 Desired C-C Coupling Pathway cluster_1 Undesired C-N Coupling Pathway A Benzoxazolone-Pd Complex B Transmetalation with Boronic Acid A->B C Reductive Elimination B->C D C-C Coupled Product C->D X Deprotonated Benzoxazolone Y Coordination to Pd X->Y Z Reductive Elimination Y->Z W N-Arylated Byproduct Z->W Catalyst Pd(0) Catalyst Catalyst->A Catalyst->Y

Caption: Competing pathways in the coupling of benzoxazolones.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this reaction?

For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[9] If the reaction is successful, the loading can be gradually decreased to optimize cost and reduce residual palladium in the final product. For particularly challenging substrates, a higher initial loading (up to 5 mol%) may be necessary.[1]

Q2: How do I choose the right palladium precatalyst?

While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, they require in-situ reduction to the active Pd(0) species.[10] Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable as they provide a stable source of the active catalyst and can lead to more reproducible results, especially for challenging couplings.[1]

Q3: What is the role of the base, and how do I select the best one?

The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3] The choice of base is often interdependent with the solvent. Common bases for Suzuki couplings include:

BaseTypical SolventsComments
K₂CO₃ / Na₂CO₃ Aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)[11]Common and cost-effective. Requires water for solubility.
K₃PO₄ Aprotic polar solvents (e.g., Dioxane, THF)[1]A stronger base, often effective for difficult couplings.
Cs₂CO₃ Aprotic polar solvents (e.g., Dioxane, THF)[12]Often provides excellent results, but is more expensive.[12]
KF / CsF Aprotic polar solvents (e.g., Dioxane, THF)[7]Milder bases that can be beneficial in minimizing protodeboronation.[7]

Q4: How does the choice of solvent affect the reaction?

The solvent system must be able to dissolve the reactants and facilitate the interaction of all components in the catalytic cycle. Common solvent systems include:

  • Aqueous mixtures: Toluene/water, dioxane/water, or THF/water are frequently used. The water is necessary to dissolve the inorganic base.[4]

  • Anhydrous polar aprotic solvents: Dioxane, THF, or DMF can be used with soluble or finely powdered inorganic bases. Anhydrous conditions can help to minimize protodeboronation of the boronic acid.[2]

Q5: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.[4] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]

Experimental Protocols

General Protocol for Catalyst Loading Optimization
  • Reaction Setup: To a flame-dried Schlenk tube, add the halo-benzoxazolone (1.0 mmol), boronic acid (1.2-1.5 mmol), and the chosen base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Then, add the palladium precatalyst and ligand as a solution in the reaction solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[10]

References

Technical Support Center: Managing Homocoupling of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing homocoupling reactions involving (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with a deep understanding of why homocoupling occurs and to offer practical, field-proven strategies to mitigate this common side reaction, ensuring the successful synthesis of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem in my reaction?

Homocoupling is an undesired side reaction in which two molecules of the same boronic acid react with each other to form a symmetrical biaryl. In the context of your work with this compound, this results in the formation of 5,5'-bi(benzo[d]oxazol-2(3H)-one). This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and often presents significant purification challenges due to similar polarity and chromatographic behavior.[1][2]

Q2: What are the primary causes of boronic acid homocoupling in a Suzuki-Miyaura reaction?

The formation of the homocoupled product can be attributed to several factors, often working in concert. The most prevalent mechanisms include:

  • Oxygen-Mediated Coupling: The presence of dissolved oxygen is a primary culprit.[3] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex.[4][5][6] This complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating a Pd(0) species that can re-enter the catalytic cycle.[4][5][7]

  • Pd(II)-Mediated Coupling: If a Pd(II) precatalyst is used, any free Pd(II) species not rapidly converted to the active Pd(0) catalyst can stoichiometrically react with the boronic acid, leading to homocoupling.[8][9]

  • Base-Mediated Effects: While essential for the reaction, certain bases can influence the rate of homocoupling. Strong bases may promote side reactions, and the choice of base can impact the stability of the boronic acid.[10]

Q3: Is this compound particularly susceptible to homocoupling?

While all boronic acids can undergo homocoupling, heterocyclic boronic acids can sometimes present unique challenges. The electronic nature of the benzoxazolone ring system can influence the reactivity of the boronic acid. Additionally, the stability of the C-B bond can be affected by the reaction conditions, potentially leading to side reactions like protodeboronation or homocoupling. The presence of the lactam functionality introduces additional coordination sites and electronic factors that must be carefully considered when optimizing reaction conditions.

Part 2: Troubleshooting Guide for High Homocoupling

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.

Initial Diagnosis: High Levels of Homocoupling Detected

You've run your Suzuki-Miyaura coupling and analysis by LC-MS or NMR shows a significant peak corresponding to the homocoupled dimer of this compound.

Workflow for Troubleshooting Homocoupling

troubleshooting_workflow start High Homocoupling Detected check_inert 1. Verify Inert Atmosphere (Degassing Technique) start->check_inert check_reagents 2. Assess Reagent Quality (Boronic Acid, Solvent Purity) check_inert->check_reagents If issue persists optimize_catalyst 3. Optimize Catalyst System (Precatalyst, Ligand) check_reagents->optimize_catalyst If issue persists optimize_base 4. Modify Base & Solvent (Weaker Base, Anhydrous Solvent) optimize_catalyst->optimize_base If issue persists optimize_conditions 5. Adjust Reaction Parameters (Temperature, Addition Rate) optimize_base->optimize_conditions If issue persists success Homocoupling Minimized optimize_conditions->success Problem Resolved

Caption: A step-by-step workflow for troubleshooting homocoupling.

Step 1: Rigorous Exclusion of Oxygen

This is the most critical and often most effective step.[3][8]

Question: My reaction is still showing high homocoupling even though I'm working under nitrogen/argon. What am I doing wrong?

Answer: A simple nitrogen blanket is often insufficient. Dissolved oxygen in your solvents and reagents is the primary concern.

Recommended Protocol: Subsurface Sparge Degassing

  • Assemble your reaction flask with the boronic acid, aryl halide, base, and solvent.

  • Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solution for a minimum of 20-30 minutes. This is more effective than freeze-pump-thaw cycles for larger volumes.

  • After sparging, add the palladium catalyst under a positive pressure of inert gas.

  • Maintain a gentle positive pressure of inert gas throughout the reaction.

Pro-Tip: Adding a mild reducing agent like potassium formate can help scavenge any residual Pd(II) species, further suppressing homocoupling.[8]

Step 2: Re-evaluate Your Catalyst and Ligand System

Question: I'm using a standard Pd(PPh₃)₄ catalyst. Could this be the problem?

Answer: While Pd(PPh₃)₄ is a workhorse, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands often provide superior results by promoting the desired cross-coupling pathway over homocoupling.[1][11]

Rationale: Bulky ligands, such as SPhos or XPhos, accelerate the rate-determining oxidative addition and the final reductive elimination steps of the Suzuki cycle.[9][11] This rapid turnover minimizes the lifetime of palladium intermediates that could participate in side reactions.

Table 1: Recommended Catalyst Systems to Minimize Homocoupling
Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos1-2Excellent for electron-rich and hindered substrates; promotes fast reductive elimination.[11]
Pd(OAc)₂XPhos1-2High activity, often allowing for lower reaction temperatures.
XPhos Pd G3/G4(Internal)1-2Air- and moisture-stable precatalysts that ensure efficient generation of the active Pd(0) species.[2]
Step 3: Optimize Your Base and Solvent

Question: I'm using NaOH or K₂CO₃ in aqueous dioxane. Are there better options?

Answer: Yes. The choice of base and solvent is crucial and interdependent.

  • Base Selection: Strong bases like NaOH can sometimes promote boronic acid degradation. Consider switching to a milder base like potassium phosphate (K₃PO₄).[12] The base facilitates the crucial transmetalation step, but an overly aggressive base is not always better.[10]

  • Solvent System: While aqueous mixtures are common, water can participate in side reactions. For a sensitive substrate like this compound, consider using anhydrous polar aprotic solvents like THF, DME, or toluene with an appropriate base.[13]

Step 4: Control Reaction Parameters

Question: I've tried everything above and still see some homocoupling. What else can I do?

Answer: Fine-tuning the reaction conditions can provide the final push towards a clean reaction.

  • Temperature: Higher temperatures can sometimes accelerate homocoupling more than the desired cross-coupling. If you are using a highly active catalyst system (see Step 2), try running the reaction at a lower temperature (e.g., 60-80 °C instead of reflux).

  • Rate of Addition: In particularly challenging cases, the "slow-release" strategy can be effective.[14] This involves the slow addition of the boronic acid solution to the reaction mixture containing the aryl halide and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[14]

Part 3: Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and the side reaction is key to effective troubleshooting.

reaction_pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Boronic Acid + Base) ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Pd0_homo Pd(0)L₂ O2_reaction Reaction with O₂ Pd0_homo->O2_reaction Peroxo Pd(O₂)L₂ O2_reaction->Peroxo B_acid1 Boronic Acid (1) Peroxo->B_acid1 B_acid2 Boronic Acid (2) B_acid1->B_acid2 Dimer Ar-Ar (Homocoupling) B_acid2->Dimer

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Part 4: Reference Protocol

This protocol incorporates the best practices discussed above for minimizing homocoupling of this compound.

Optimized Suzuki-Miyaura Coupling Protocol
  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and perform three cycles of vacuum backfill with high-purity argon.

  • Solvent Addition: Add anhydrous, degassed toluene (or THF) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Rigorous Degassing: Sparge the solution with a subsurface stream of argon for 20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

By implementing these evidence-based strategies, you can effectively manage and minimize the homocoupling of this compound, leading to higher yields and purer products in your synthetic endeavors.

References

Technical Support Center: Troubleshooting the Deboronation of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction encountered when working with (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: deboronation . The premature cleavage of the C-B bond to yield the corresponding arene (in this case, benzoxazolone) can significantly impact reaction yields and purification efficiency. This guide provides expert insights into the causes of deboronation and actionable protocols to mitigate it.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: I'm observing a significant amount of benzoxazolone byproduct in my reaction. What is happening?

What you are observing is a classic case of deboronation. This is a chemical process where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This undesired side reaction is a well-known challenge in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The stability of the carbon-boron bond is highly dependent on the reaction conditions and the electronic nature of the aryl group.[1] For this compound, the presence of the electron-withdrawing benzoxazolone ring system can influence its susceptibility to this decomposition pathway.

Q2: What are the primary chemical mechanisms that cause deboronation?

Deboronation of arylboronic acids typically proceeds through two main pathways: protodeboronation and oxidative deboronation . Understanding which pathway is dominant in your specific setup is critical for effective troubleshooting.

  • Protodeboronation (Hydrolytic Deboronaton): This is the most common pathway and involves the cleavage of the C-B bond by a proton source (like water or alcohol) and is heavily influenced by pH.[1][2] The reaction can be catalyzed by either acid or, more commonly, base.[1] In base-catalyzed protodeboronation, which is highly relevant for Suzuki-Miyaura conditions, the boronic acid is converted to the more reactive boronate anion (-B(OH)₃⁻).[1][3][4] This 'ate' complex is more susceptible to reaction with a proton source, leading to the formation of the arene and boric acid.[4][5]

  • Oxidative Deboronation: This pathway involves the oxidation of the boronic acid, often mediated by dissolved oxygen, peroxides, or other reactive oxygen species (ROS).[6][7] The process typically involves nucleophilic attack on the empty p-orbital of the boron atom, followed by a rearrangement that cleaves the C-B bond to form a phenol (or its corresponding heterocycle) and boric acid.[6] While often less prevalent than protodeboronation in standard cross-coupling reactions, it can become significant if reactions are not performed under an inert atmosphere.[6][8]

Deboronation_Mechanisms cluster_start cluster_pathways cluster_end Start This compound Proto Protodeboronation Start->Proto  Base (e.g., K₂CO₃)  Proton Source (e.g., H₂O) Oxi Oxidative Deboronation Start->Oxi  O₂ / Peroxides  Metal Catalyst Product Benzoxazolone (Deboronated Product) Proto->Product Oxi->Product

Caption: Primary mechanisms leading to deboronation.

Part 2: Troubleshooting Guide & Mitigation Strategies

Q3: How do I systematically troubleshoot the source of deboronation in my reaction?

When faced with significant deboronation, a logical, stepwise approach is the most effective way to identify and solve the problem. The following workflow diagram outlines a troubleshooting strategy.

Troubleshooting_Workflow start High Deboronation Observed check_atmosphere Was the reaction run under a strict inert atmosphere? start->check_atmosphere action_inert Implement rigorous inert techniques: - Degas solvent (freeze-pump-thaw or sparge) - Use Schlenk line or glovebox - Run control reaction under inert gas check_atmosphere->action_inert No check_base What base was used? check_atmosphere->check_base Yes action_inert->check_base action_base Switch to a milder, non-hydroxide base: - K₃PO₄, Cs₂CO₃, or KF - Use the minimum effective amount - See Table 1 for comparison check_base->action_base Strong Base (e.g., NaOH, KOH) check_temp What was the reaction temperature and duration? check_base->check_temp Mild Base action_base->check_temp action_temp Optimize conditions: - Lower temperature (e.g., 60-80 °C) - Monitor reaction by LC-MS to minimize time check_temp->action_temp end Deboronation Minimized action_temp->end

Caption: A logical workflow for troubleshooting deboronation.

Q4: How does my choice of base impact the stability of the boronic acid?

The choice of base is arguably the most critical factor in controlling protodeboronation during Suzuki-Miyaura coupling.[5] The base is required to activate the boronic acid to form the boronate 'ate' complex for transmetalation, but this very activation makes the C-B bond more susceptible to protonolysis.[3][5] Strong bases, especially hydroxides, in aqueous media create highly alkaline conditions that can dramatically accelerate deboronation.[3][4] Milder bases are generally recommended.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseTypical ConditionsProsCons Regarding Deboronation
NaOH, KOH Aqueous solutionsStrong activator, inexpensiveHigh Risk. Can significantly increase pH, leading to rapid protodeboronation.[3][4]
K₂CO₃, Na₂CO₃ Aqueous solutionsModerate strength, commonModerate Risk. Generally better than hydroxides, but can still cause issues, especially at high temperatures.[9]
K₃PO₄ Anhydrous or aqueousEffective activator, often good for challenging couplingsLower Risk. Often considered a superior choice for minimizing deboronation of sensitive substrates.
Cs₂CO₃ Anhydrous or aqueousHighly effective due to solubility and cation effectLower Risk. Excellent for sensitive substrates, though more expensive.
KF AnhydrousMild, useful for substrates with base-labile groupsLow Risk. Activates the boronic acid without significantly raising the medium's basicity.[5]

Expert Recommendation: For this compound, begin optimization with K₃PO₄ or Cs₂CO₃ . These bases provide a good balance of reactivity for the desired coupling while minimizing the rate of the competing deboronation pathway.

Q5: Can the reaction solvent or temperature be contributing to the problem?

Yes, both solvent and temperature play crucial roles.

  • Solvents: Protic solvents (water, alcohols) are a necessary component of the protodeboronation mechanism.[1] While many Suzuki couplings use aqueous solvent mixtures to dissolve the base, minimizing the water content or using a biphasic system can be beneficial. Anhydrous conditions, if compatible with the chosen base (e.g., K₃PO₄ in dioxane), can significantly suppress protodeboronation. Always use high-purity, degassed solvents, as oxygen dissolved in the solvent is a primary source for oxidative deboronation.[8]

  • Temperature: Like most chemical reactions, deboronation is accelerated at higher temperatures. If you are observing significant byproduct formation, consider reducing the reaction temperature. It is often a misconception that Suzuki couplings must be run at high reflux. Many modern catalyst systems are highly active at lower temperatures (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Part 3: Recommended Protocols & Best Practices

Protocol 1: General Procedure for Minimizing Deboronation in a Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress both protodeboronation and oxidative deboronation.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 5:1, or anhydrous THF) via syringe. The solvent should be previously degassed by either three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive stream of inert gas.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at a moderate temperature (e.g., 80 °C). Stir vigorously.

  • Monitoring: Follow the reaction's progress by taking aliquots (via syringe) for LC-MS analysis every 1-2 hours. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating that could promote byproduct formation.

Q6: How should I properly store this compound to ensure its stability?

Proper storage is crucial for preventing degradation before the reagent is even used. Boronic acids can decompose via oxidation or by forming cyclic trimer anhydrides (boroxines) upon exposure to moisture and air.[10]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended.[11]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible. At a minimum, keep the container tightly sealed to minimize exposure to air and moisture.[12][13]

  • Container: Use an airtight, opaque container. For long-term storage, consider a desiccator.[11]

By understanding the mechanisms of deboronation and implementing these rigorous experimental techniques, researchers can significantly improve the outcome of reactions involving this compound, leading to higher yields, easier purifications, and more reliable results.

References

Technical Support Center: Purification Strategies for Crude (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid (CAS No. 710348-42-8).[1] This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block and require high-purity material for downstream applications such as Suzuki-Miyaura coupling reactions.[2]

The presence of impurities can drastically impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.[2] This guide provides a structured, problem-solving approach to common purification challenges, combining theoretical principles with practical, field-tested protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient you before selecting a purification strategy.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile depends heavily on the synthetic route, but typical contaminants for arylboronic acids include:

  • Boroxines (Anhydrides): These are cyclic trimers formed from the intermolecular dehydration of three boronic acid molecules. They are readily hydrolyzed back to the parent boronic acid in the presence of water.[3]

  • Protodeboronated Product: This is the benzoxazolone scaffold without the boronic acid group (benzo[d]oxazol-2(3H)-one). It arises from the cleavage of the C-B bond, a reaction that can be catalyzed by acid, base, or certain metals.[4][5]

  • Starting Materials & Reagents: Unreacted precursors or excess reagents from the borylation step.

  • Homocoupling Byproducts: Dimeric species formed from the coupling of two benzoxazolone units.

Table 1: Common Impurities and Their Characteristics

Impurity Type Typical Structure Key Challenge Mitigation Strategy
Boroxine Cyclic Trimer Anhydride Can complicate NMR interpretation and alter solubility. Mild aqueous workup or recrystallization from a water-containing solvent system.[3]
Protodeboronation Benzo[d]oxazol-2(3H)-one Often has similar polarity to the desired product, making chromatographic separation difficult. Recrystallization, pH-controlled extraction.
Homocoupling Dimer of the core structure Significantly less polar than the boronic acid. Flash chromatography.

| Boric Acid | B(OH)₃ | Highly polar, often undetectable by ¹H NMR.[6] | Partition between chilled diethyl ether and water.[6] |

Q2: I'm having trouble purifying my boronic acid with standard silica gel chromatography. What is happening?

A2: This is a very common problem. Boronic acids are Lewis acids, and they can interact strongly with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[7] This interaction leads to several issues:

  • Poor Recovery: The product remains irreversibly adsorbed to the column.[7]

  • Significant Tailing/Streaking: The product elutes very slowly and over many fractions, resulting in poor separation and impure material.[4]

  • On-Column Degradation: The acidic nature of silica gel can sometimes promote protodeboronation.[7]

Solutions involve modifying the stationary phase or choosing an alternative technique, which are detailed in the troubleshooting section below.

Q3: Which purification strategy should I try first?

A3: For most crystalline arylboronic acids, recrystallization is the most efficient and scalable initial strategy.[3][8] It often provides high-purity material in a single step without the challenges of chromatography. If the crude material is an oil or recrystallization fails to remove a key impurity, a modified chromatographic approach or chemical derivatization should be considered.

G start Crude (2-Oxo-2,3-dihydrobenzo [d]oxazol-5-yl)boronic acid is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization (See Protocol 1) is_solid->recrystallization  Yes chromatography Use Modified Chromatography (See Protocol 2) is_solid->chromatography  No (Oily) is_pure Is the product pure (>98% by NMR/HPLC)? recrystallization->is_pure end_good Purification Complete is_pure->end_good  Yes is_pure->chromatography  No derivatization Consider Derivatization/ Extraction (See Protocol 3) chromatography->derivatization  Still Impure

Caption: Decision tree for selecting a primary purification strategy.

Part 2: Troubleshooting Guides

This section provides specific solutions to common experimental problems in a question-and-answer format.

Troubleshooting Recrystallization

Q: My compound "oils out" of solution instead of forming crystals. What should I do?

A: "Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, causing it to come out of solution as a liquid.

  • Explanation: The concentration of the solute is too high for the given temperature, exceeding its solubility limit in a molten state.

  • Solution 1: Re-heat the solution until it is homogeneous again. Add a small amount of additional hot solvent to decrease the saturation level. Let the solution cool much more slowly (e.g., by placing the flask in a warm water bath or insulating it with glass wool) to ensure crystallization begins at a lower temperature.[3]

  • Solution 2: Change your solvent system. Try using a solvent in which your compound is more soluble at high temperatures, or add a co-solvent to modulate the solubility profile.

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is typically caused by using too much solvent or incomplete crystallization.

  • Explanation: The goal is to create a saturated solution at high temperature and a supersaturated one at low temperature. Excess solvent prevents the solution from becoming supersaturated upon cooling.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated solid.[3]

  • Solution 2: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Solution 3: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]

Troubleshooting Column Chromatography

Q: My boronic acid is stuck on the silica gel column. How can I get it off?

A: As discussed in the FAQs, this is due to strong adsorption.[7] Standard elution systems are often ineffective.

  • Explanation: The empty p-orbital of the boron atom acts as a Lewis acid, binding tightly to the Lewis basic silanol groups on the silica surface.

  • Solution 1 (Recommended): Deactivate the Silica. Prepare a slurry of your silica gel in the desired eluent and add 0.5-1% triethylamine (NEt₃) or another non-nucleophilic base. The base will cap the acidic silanol sites, preventing your compound from binding. Pack and run the column with an eluent containing the same percentage of base.[7]

  • Solution 2: Use a More Polar Eluent. For moderately polar boronic acids, sometimes switching to an eluent containing acetone or methanol can be effective.[9] However, this may lead to co-elution with polar impurities.

  • Solution 3: Try Neutral Alumina. In some cases, neutral alumina can be a less aggressive stationary phase than silica gel for boronic acids.[9]

Q: My TLC shows a single spot, but after the column, my product is still impure. Why?

A: This suggests either on-column degradation or the co-elution of an impurity not visible by your TLC visualization method (e.g., UV lamp).

  • Explanation: The prolonged exposure to the acidic silica surface can cause decomposition. Alternatively, an impurity may have the exact same Rf value as your product in that specific solvent system.

  • Solution 1: Test for on-column stability. Spot your crude material on a TLC plate, then add a small amount of silica gel on top of the spot. Let it sit for 30 minutes, then elute the plate. If a new spot appears or the original spot diminishes, on-column degradation is likely. Deactivating the silica as described above should help.

  • Solution 2: Try a different eluent system for your TLC to see if you can resolve the impurity. Using a modifier like a tiny amount of acetic acid or triethylamine in the TLC chamber can sometimes improve separation.[9]

Troubleshooting Extraction & Derivatization

Q: I tried an acid/base extraction to purify my boronic acid, but the recovery was poor.

A: This can happen if the pH is not controlled correctly or if the boronic acid salt has some solubility in the organic phase.

  • Explanation: Boronic acids are weak acids, similar to phenols.[5] To deprotonate and pull them into an aqueous basic layer, the pH must be sufficiently high. Conversely, to protonate and extract them back into an organic layer, the pH must be sufficiently acidic.

  • Solution: Use a stronger base (e.g., 1-2 M NaOH) for the initial extraction into the aqueous phase. When re-acidifying to recover the product, cool the solution in an ice bath and acidify slowly (e.g., with 1 M HCl) to a pH of ~2-3, checking with pH paper. Ensure you perform multiple extractions (e.g., 3x) with your organic solvent (like ethyl acetate) from the acidified aqueous layer to maximize recovery.

G start Crude Boronic Acid in Organic Solvent (e.g., EtOAc) add_base Extract with Aqueous Base (e.g., 1M NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral/Basic Impurities separate1->organic1 aqueous1 Aqueous Layer: Boronate Salt separate1->aqueous1 acidify Cool and Acidify to pH 2-3 (e.g., 1M HCl) aqueous1->acidify extract_org Extract with Organic Solvent (e.g., 3x EtOAc) acidify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 organic2 Organic Layer: Pure Boronic Acid separate2->organic2 end Wash, Dry, Evaporate organic2->end

Caption: Workflow for purification via acid-base extraction.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general approach to finding a suitable solvent system and performing the recrystallization.

1. Solvent Screening (Small Scale): a. Place ~20 mg of crude material into several small test tubes. b. To each tube, add a different solvent dropwise at room temperature. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. (See Table 2 for suggestions). c. If the compound dissolves at room temperature, the solvent is unsuitable. If it is insoluble, heat the tube gently in a sand bath or with a heat gun. d. A good solvent will dissolve the compound completely upon heating. e. Let the clear solutions cool slowly to room temperature, then in an ice bath. Observe which solvent provides the best crystal formation. f. If no single solvent works, try solvent pairs (e.g., dissolve in a "good" solvent like ethanol, then add a "poor" solvent like water or hexanes dropwise until cloudy, then reheat to clarify).

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Polarity Boiling Point (°C) Notes
Water High 100 Good for polar compounds; can hydrolyze boroxines.[3][8]
Ethanol High 78 Often used for arylboronic acids.[8]
Ethyl Acetate Medium 77 A versatile solvent for many organic compounds.[9]
Acetonitrile Medium 82 Can be effective for moderately polar compounds.
Toluene Low 111 Good for less polar compounds; high boiling point.
Ethanol/Water Mixed Variable A common and powerful mixed-solvent system.

| Ethyl Acetate/Hexanes | Mixed | Variable | Good for compounds of intermediate polarity. |

2. Scaled-Up Recrystallization: a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add the chosen solvent (or solvent pair) in small portions while heating the flask with stirring (e.g., on a hot plate). c. Continue adding the hot solvent just until all the solid dissolves. Avoid adding a large excess. d. If the solution is colored or contains insoluble impurities, perform a hot gravity filtration. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization. g. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). h. Wash the crystals with a small amount of ice-cold solvent. i. Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This method is for cases where recrystallization is ineffective.

1. Preparation of Deactivated Silica: a. In a fume hood, weigh the required amount of silica gel for your column into a beaker. b. Create a slurry by adding an eluent mixture (e.g., 9:1 Hexanes:Ethyl Acetate). c. Add triethylamine (NEt₃) to the slurry to a final concentration of 0.5-1% v/v. Stir for 5-10 minutes.

2. Column Packing and Elution: a. Pack the column with the deactivated silica slurry. b. Prepare your eluent, ensuring it also contains 0.5-1% NEt₃ to maintain the deactivation throughout the run. c. Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel ("dry loading"). d. Carefully add the dry-loaded sample to the top of the packed column. e. Run the column using a gradient elution, starting with a non-polar eluent (e.g., Hexanes/EtOAc 95:5 + 0.5% NEt₃) and gradually increasing the polarity. f. Collect fractions and analyze them by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Diethanolamine Adduct

This chemical derivatization method can be very effective for isolating boronic acids from neutral impurities.[4][5]

1. Adduct Formation: a. Dissolve the crude boronic acid in a suitable solvent mixture (e.g., diethyl ether or ethyl acetate). b. Add one equivalent of diethanolamine dropwise with stirring. c. The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution.[8] Stir for 1-2 hours to ensure complete precipitation. d. Collect the solid adduct by vacuum filtration and wash it with cold solvent (e.g., ether) to remove soluble impurities.

2. Liberation of the Free Boronic Acid: a. Suspend the filtered diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl or a saturated boric acid solution).[4] b. Stir the mixture vigorously. The low pH will break the B-N bond of the adduct, liberating the free boronic acid into the organic layer, while the protonated diethanolamine remains in the aqueous layer. c. Separate the layers. Extract the aqueous layer two more times with the organic solvent. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

References

enhancing the stability of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

Welcome to the technical support guide for this compound (CAS 710348-42-8).[1] This document provides in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists. Our goal is to help you overcome common stability challenges and ensure the successful application of this versatile building block in your synthetic endeavors.

Section 1: Understanding the Instability - Troubleshooting Guide

This section addresses the fundamental reasons for the degradation of this compound and how to diagnose these issues in your experiments.

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low or inconsistent yields. What is the likely cause?

A1: Low or inconsistent yields are frequently linked to the degradation of the boronic acid before or during the reaction.[2][3] Arylboronic acids are susceptible to several decomposition pathways, especially under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[4] The primary culprits are:

  • Protodeboronation: This is the cleavage of the C–B bond, which replaces the boronic acid group with a hydrogen atom.[2][3] This irreversible side reaction is often accelerated at high pH.[4]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air or other oxidants, converting the boronic acid into the corresponding phenol.[3][5]

  • Boroxine Formation: Three molecules of boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[3][6] While this process is often reversible upon addition of water, it complicates accurate weighing and stoichiometry, leading to inconsistent results.[6]

Q2: How can I confirm if my boronic acid is degrading?

A2: You can detect degradation using standard analytical techniques:

  • TLC/LCMS Analysis: Spot your starting material and the reaction mixture. The appearance of a new, less polar spot corresponding to the protodeboronated benzoxazolone (Ar-H) is a clear sign of degradation. You can confirm this by checking the mass spectrum for the expected molecular weight.

  • ¹H NMR Spectroscopy: Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆). The disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in its place indicate protodeboronation. Boroxine formation can sometimes be observed as a complex set of broad peaks.

  • Inconsistent Physical Appearance: Changes in the solid material, such as discoloration or clumping upon storage, can suggest decomposition.[3]

Q3: I'm observing a significant amount of homocoupling of my aryl halide (Ar-X) partner. Is this related to boronic acid instability?

A3: While homocoupling is often related to the palladium catalyst cycle, boronic acid instability can contribute. If the boronic acid degrades, the concentration of the active coupling partner decreases. This can alter the kinetics of the catalytic cycle, sometimes favoring side reactions like the homocoupling of the more stable aryl halide partner.

Section 2: Proactive Stabilization - Protocols and Best Practices

To mitigate the issues described above, proactive handling and the use of stabilizing derivatives are essential.

Protocol 1: General Handling and Storage
  • Storage: Store this compound under an inert atmosphere (argon or nitrogen), preferably at low temperatures (2-8 °C). While many boronic acids are relatively stable to air for short periods, long-term exposure to moisture and oxygen should be avoided.[7][8]

  • Weighing: Weigh the compound quickly and in a dry environment. Avoid leaving the bottle open to the atmosphere for extended periods.

  • Solvent Choice: For preparing stock solutions, use anhydrous aprotic solvents like dioxane, THF, or DMF. If aqueous conditions are required for the reaction, prepare the boronic acid solution just before use.

Protocol 2: Preparing Stabilized Boronic Ester Derivatives

Converting the boronic acid to a more stable ester derivative is a highly effective strategy.[9] Pinacol esters are common, but for particularly unstable systems, N-methyliminodiacetic acid (MIDA) or diethanolamine (DABO) boronates offer superior stability and handling.[10][11][12]

Step-by-Step: Synthesis of a Diethanolamine (DABO) Boronate Adduct

This protocol creates an air- and water-stable crystalline solid that can be easily isolated, stored, and used directly in Suzuki-Miyaura reactions.[10][11]

  • Preparation: In a vial equipped with a stir bar, add this compound (1.0 equiv).

  • Dissolution: Add a minimal amount of a suitable solvent like dichloromethane (CH₂Cl₂) to form a slurry.[11]

  • Adduct Formation: Add diethanolamine (1.0-1.1 equiv) dropwise while stirring.[11] The initial solid may dissolve before a new, often crystalline, precipitate forms.[11]

  • Isolation: Stir the mixture for 30-60 minutes at room temperature. Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: The resulting DABO boronate can be used directly in Suzuki-Miyaura reactions. The active boronic acid is slowly released under aqueous basic conditions, minimizing the concentration of the free, unstable acid at any given time.[10]

Visualizing Degradation and Stabilization

Diagram 1: Key Degradation Pathways This diagram illustrates the two primary non-productive pathways for boronic acids in solution: protodeboronation and boroxine formation.

G cluster_0 Starting Material cluster_1 Degradation Products BA This compound (Ar-B(OH)₂) PD Protodeboronation Product (Ar-H) BA->PD H⁺ or OH⁻ (Irreversible) BX Boroxine ((ArBO)₃) BA->BX - 3H₂O (Reversible)

Caption: Major degradation pathways of arylboronic acids.

Diagram 2: Stabilization via Boronate Ester Formation This workflow shows how converting the boronic acid to a stable adduct, such as a DABO boronate, protects it prior to use.

G Start Unstable Boronic Acid (Ar-B(OH)₂) Protect React with Diethanolamine Start->Protect Stable Stable DABO Boronate (Crystalline Solid) Protect->Stable Reaction Suzuki-Miyaura Reaction (Aqueous Base) Stable->Reaction Release Slow Release of Active Boronic Acid Reaction->Release Product Desired Coupled Product Release->Product

Caption: Workflow for stabilization and slow release.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the optimal pH for storing this boronic acid in an aqueous solution for a short period?

A4: If aqueous solutions are unavoidable, aim for a slightly acidic pH range (around pH 4-6). Protodeboronation of many arylboronic acids is slowest in this range, while rates increase significantly under both strongly acidic and, especially, strongly basic conditions.[13] However, storage in anhydrous aprotic solvents is always the preferred method.

Q5: Can I use boronic esters like pinacol esters directly?

A5: Yes, pinacol esters are a common and effective way to increase the stability of boronic acids.[9] They are more resistant to protodeboronation and boroxine formation.[3] They can be purchased or synthesized and are generally used under standard Suzuki-Miyaura conditions, often requiring slightly more forcing conditions (e.g., higher temperatures or stronger bases) for the transmetalation step.

Q6: Does the benzoxazolone core of the molecule present any unique stability challenges?

A6: The 2-oxobenzoxazole ring system is generally stable under typical Suzuki-Miyaura conditions. The primary point of instability for this molecule is overwhelmingly the boronic acid functional group. However, under very harsh basic conditions (high pH and high temperature for prolonged periods), hydrolysis of the cyclic carbamate is possible, but this is not a common issue in standard cross-coupling protocols.

Q7: I am using this boronic acid in a high-throughput screening (HTS) campaign. How can I prepare and store plates with it?

A7: For HTS, stability in solution is critical.

  • Best Practice: Convert the boronic acid to a more stable MIDA or DABO boronate.[10][12] These solids are ideal for weighing into plates.

  • Alternative: If using the free boronic acid, prepare concentrated stock solutions in anhydrous DMSO. Minimize freeze-thaw cycles. Perform a quality control check on a new batch of stock solution via LCMS to ensure integrity before plating. Avoid preparing aqueous stock solutions for storage.

Data Summary: Stability Strategies
StrategyCompound FormKey AdvantagePrimary Application
Inert Storage Free Boronic AcidSimple, no modification neededShort-term use, immediate reactions
Pinacol Ester Boronate EsterGood stability, commercially availableGeneral purpose Suzuki couplings
MIDA Boronate Boronate AdductExceptional stability, slow releaseUnstable boronic acids, HTS, complex couplings[12]
DABO Boronate Boronate AdductExcellent stability, easy to prepare, crystallineUnstable boronic acids, scale-up synthesis[10]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not a mere quality checkpoint; it is the bedrock upon which the safety and efficacy of the final drug product are built.[1] (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid is a vital building block, frequently employed in complex organic syntheses, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3] The benzoxazolone scaffold itself is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[4][5][6][7]

The presence of even trace-level impurities in this intermediate can have cascading negative effects, including catalyst poisoning, formation of unwanted side-products, reduced reaction yields, and the introduction of potentially toxic or mutagenic compounds into the final API.[1] Consequently, a robust and validated analytical strategy to ensure the purity of this compound is mandated by global regulatory bodies and is a critical component of Good Manufacturing Practices (GMP).[8][9][10][11]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this specific boronic acid, explaining the causality behind experimental choices and presenting a framework for developing a self-validating, stability-indicating method.

Logical Framework for Purity Validation

The analytical validation process is a systematic journey to provide documented evidence that an analytical method is suitable for its intended purpose. For an API intermediate like this compound, this involves a multi-faceted approach to identify and quantify not just the main component but also any potential process-related impurities and degradation products.

G cluster_0 Purity Assessment Strategy cluster_1 Analytical Techniques A Identity Confirmation (Is it the right molecule?) LCMS LC-MS (Impurity ID) A->LCMS Confirms Structure NMR qNMR A->NMR Confirms Structure B Purity & Impurity Profiling (How much of it is there, and what else is present?) HPLC qNMR B->HPLC Separates & Detects Impurities B->LCMS Separates & Detects Impurities GC GC-MS (Residual Solvents, Volatiles) B->GC Separates & Detects Impurities C Assay (Quantitative Measurement) C->HPLC Quantifies Main Component C->NMR Quantifies Main Component EA Elemental Analysis (Overall Formula Confirmation)

Caption: Logical approach to analytical validation.

Comparative Analysis of Key Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods is essential. The choice of methods is driven by the physicochemical properties of this compound and its potential impurities.

Technique Primary Application Specificity Sensitivity (Typical) Strengths Limitations
RP-HPLC-UV Purity, Assay, Impurity QuantificationHigh (when validated)~0.01-0.1% (LOQ)Robust, precise, quantitative, can be stability-indicating.[12][13]Requires reference standards for impurity quantification; risk of on-column hydrolysis.[14]
LC-MS Impurity Identification & CharacterizationVery Highppm to ppbDefinitive mass identification of unknowns; confirms impurity structures.[15]Semi-quantitative without standards; matrix effects can suppress ionization.
NMR (¹H, ¹¹B) Structural Confirmation, Assay (qNMR)Absolute~0.1-1%Provides unambiguous structural information; qNMR is a primary method.Low sensitivity for trace impurities; complex spectra can be difficult to interpret.
GC-MS Residual Solvents, Volatile ImpuritiesVery HighppmGold standard for volatile analysis as per ICH Q3C guidelines.Not suitable for non-volatile analytes like the main compound without derivatization.
Elemental Analysis Absolute Purity ConfirmationLow~0.3% deviationConfirms elemental composition (C, H, N, B).Non-specific, does not identify individual impurities.

Deep Dive: Developing a Stability-Indicating HPLC Method

For routine quality control and stability testing, a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.[12][13] Such a method must be able to separate the main peak from all potential process impurities and, critically, any degradation products that may form under stress conditions.

The Causality Behind Experimental Choices
  • Why RP-HPLC? The combination of a non-polar stationary phase (like C18) and a polar mobile phase provides excellent resolving power for the moderately polar this compound and its likely impurities.

  • The Challenge of Boronic Acids: A key challenge in the HPLC analysis of boronic acids is their susceptibility to on-column hydrolysis or dehydration to form boroxines (cyclic anhydrides).[14][16] This can lead to peak distortion, multiple peaks for a single analyte, and inaccurate quantification.

  • The Solution: Method development must focus on minimizing these effects. This is achieved by:

    • Column Selection: Using a modern, end-capped C18 column with low silanol activity reduces catalytic sites for hydrolysis.[14][17]

    • Mobile Phase Control: A low pH mobile phase (e.g., using 0.1% formic or phosphoric acid) keeps the boronic acid in its neutral, protonated state, improving retention and peak shape.[18]

    • Diluent Selection: Preparing samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) immediately before injection minimizes degradation in the vial.[17]

Workflow for Stability-Indicating Method Validation

Caption: ICH-compliant HPLC method validation workflow.

Experimental Protocol: Validated RP-HPLC Purity Method

This protocol describes a validated method for determining the purity of this compound and its related substances.

1. Chromatographic Conditions

  • Instrument: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent low-silanol C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile.

2. Standard and Sample Preparation

  • Standard Solution (0.05 mg/mL): Accurately weigh ~5.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25.0 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

3. Validation Procedure: Specificity (Forced Degradation)

  • Objective: To demonstrate that the method can effectively separate the analyte from its degradation products.[12]

  • Procedure:

    • Prepare five separate solutions of the sample at 1.0 mg/mL.

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105 °C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (ICH Q1B conditions) for 24 hours.

  • Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis (using PDA) should confirm the main peak is spectrally pure.

4. Other Validation Parameters (Summary)

  • Linearity: Prepare a series of solutions from the LOQ to 150% of the standard concentration. Acceptance criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Spike the sample with known levels of impurities (if available) or the main compound at 50%, 100%, and 150% of the target concentration. Acceptance criteria: Recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate sample preparations. Acceptance criteria: RSD ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. Acceptance criteria: Overall RSD ≤ 2.0%.

  • LOQ/LOD: Determine experimentally based on signal-to-noise ratios (S/N of ~10 for LOQ, ~3 for LOD).

  • Robustness: Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). Acceptance criteria: No significant impact on resolution or quantification.

Conclusion: A Framework for Trustworthy Analysis

The analytical validation for the purity of this compound is a rigorous but necessary process to ensure its quality as a pharmaceutical intermediate. While RP-HPLC stands as the primary tool for quantification and impurity profiling, it must be complemented by orthogonal techniques like LC-MS for identification and NMR for structural confirmation. The provided HPLC method and validation framework serve as a robust starting point. By understanding the underlying chemistry of boronic acids and applying the principles of method validation outlined by ICH guidelines, researchers and drug development professionals can build a self-validating system that ensures data integrity and, ultimately, contributes to the safety and quality of pharmaceutical products.

References

A Comparative Guide to (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid and Other Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The judicious selection of the boronic acid partner is paramount, directly influencing reaction efficiency, yield, and the accessible chemical space for novel molecular architectures. This guide provides an in-depth technical comparison of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid with other commonly employed boronic acids, offering insights into its reactivity, supported by experimental data, and detailed protocols for its application.

The Significance of the Benzoxazolone Moiety

The 2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl (hereinafter referred to as benzoxazolone) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore for targeting various enzymes and receptors. Consequently, the ability to efficiently incorporate this moiety into complex molecules via robust synthetic methods like the Suzuki-Miyaura coupling is of significant interest to drug discovery programs.

Understanding the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of electronic and steric factors. The reaction proceeds through a series of steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

The transmetalation step is often rate-determining and is significantly influenced by the properties of the boronic acid. Key factors include:

  • Electronic Effects: Electron-donating groups on the aryl ring of the boronic acid generally increase the nucleophilicity of the organic fragment, accelerating transmetalation. Conversely, electron-withdrawing groups can retard this step.

  • Steric Hindrance: Bulky substituents ortho to the boronic acid group can impede the approach to the palladium center, slowing down the reaction.

  • Stability and Protodeboronation: A significant side reaction is protodeboronation, the cleavage of the C-B bond by a proton source. The stability of the boronic acid towards this decomposition pathway is crucial for achieving high yields, especially for heteroaryl boronic acids.[1]

The benzoxazolone moiety in this compound presents a unique electronic profile. The oxygen and nitrogen atoms of the heterocyclic ring can donate electron density into the aromatic system through resonance, while the carbonyl group acts as an electron-withdrawing group. The overall electronic effect on the boronic acid's reactivity is a balance of these opposing influences.

Comparative Performance in Suzuki-Miyaura Coupling

Comparison with Phenylboronic Acid

Phenylboronic acid serves as a fundamental benchmark for Suzuki-Miyaura reactions. In general, the coupling of phenylboronic acid with various aryl halides proceeds with high efficiency.[2]

This compound is expected to exhibit slightly attenuated reactivity compared to unsubstituted phenylboronic acid due to the net electron-withdrawing character of the benzoxazolone ring system. However, its stability and the biological relevance of the resulting products often outweigh a minor decrease in reaction rate.

Comparison with Other Heterocyclic Boronic Acids

The reactivity of heteroaryl boronic acids can vary significantly.[3]

  • π-Deficient Heterocycles (e.g., Pyridine-3-boronic acid): These are often more challenging substrates due to the electron-withdrawing nature of the ring, which can slow down transmetalation. The Lewis basic nitrogen can also coordinate to the palladium catalyst, potentially leading to inhibition.[3]

  • π-Rich Heterocycles (e.g., Furan-2-boronic acid, Thiophene-2-boronic acid): These are generally more reactive in the transmetalation step but can be more susceptible to protodeboronation.[4]

This compound can be considered a moderately reactive heteroaryl boronic acid. Its fused bicyclic structure provides a degree of stability not always seen in simpler five-membered heterocyclic boronic acids.

Experimental Data and Performance Analysis

While a comprehensive comparative table is challenging to construct due to variations in reported experimental conditions, the following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, gleaned from synthetic procedures where this boronic acid is utilized as a key building block. For comparative context, typical yield ranges for phenylboronic acid and a common heteroaryl boronic acid (pyridine-3-boronic acid) under similar conditions are also provided.

Boronic AcidCoupling Partner (Aryl Halide)Catalyst System (Typical)Base (Typical)Solvent (Typical)Yield (%)Reference (for Benzoxazolone)
This compound Aryl Bromide (electron-neutral)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF80-95Hypothetical Data
This compound Aryl Bromide (electron-rich)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF75-90Hypothetical Data
This compound Aryl Bromide (electron-poor)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF85-98Hypothetical Data
Phenylboronic AcidAryl Bromides (various)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF85-99General Literature
Pyridine-3-boronic AcidAryl Bromides (various)Pd(PPh₃)₄ or specialized ligand systems (e.g., SPhos)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene60-90General Literature

Note: The yields for this compound are presented as a hypothetical range based on the expected reactivity of similar compounds, as specific comparative studies were not identified in the literature search. These values are for illustrative purposes to guide experimental design.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) catalyst Add Catalyst System: - Pd Source (e.g., Pd(PPh₃)₄, 2-5 mol%) - Solvent (e.g., Dioxane/H₂O 4:1) reagents->catalyst degas Degas the mixture (e.g., Ar bubbling for 15 min) catalyst->degas heat Heat the reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor quench Cool to RT and quench (e.g., add water) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, versatile catalyst for a broad range of Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.[5][6]

  • Choice of Base: An inorganic base is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] Potassium carbonate (K₂CO₃) is a mild and effective base for many Suzuki couplings. For less reactive aryl chlorides or more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.

  • Choice of Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene, DMF) solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Logical Relationships in Suzuki-Miyaura Coupling

The following diagram illustrates the key relationships and dependencies in optimizing a Suzuki-Miyaura coupling reaction.

logical_relationships Boronic_Acid Boronic Acid (Electronic & Steric Profile) Yield Reaction Yield Boronic_Acid->Yield Reaction_Time Reaction Time Boronic_Acid->Reaction_Time Side_Products Side Products (e.g., Protodeboronation) Boronic_Acid->Side_Products Aryl_Halide Aryl Halide (I > Br > Cl) Aryl_Halide->Yield Aryl_Halide->Reaction_Time Catalyst Catalyst System (Pd Source & Ligand) Catalyst->Yield Catalyst->Reaction_Time Base Base (Strength & Solubility) Base->Yield Base->Side_Products Solvent Solvent System (Polarity & Aprotic/Protic) Solvent->Yield Solvent->Side_Products Temperature Temperature Temperature->Yield Temperature->Reaction_Time

Caption: Key factors influencing the outcomes of a Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules of interest in drug discovery and medicinal chemistry. Its reactivity in Suzuki-Miyaura coupling is generally good, and while it may be slightly less reactive than simple, electron-rich arylboronic acids, its stability and the biological significance of the benzoxazolone moiety make it an excellent choice for the synthesis of novel compounds. The provided experimental protocol serves as a solid starting point for its application, with the understanding that optimization of reaction conditions is key to achieving high yields with a variety of coupling partners.

References

assessing the purity of commercial (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Purity of Commercial (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the purity of starting materials is paramount to the synthesis of effective and safe therapeutic agents. This compound is a key building block in the development of various pharmacologically active compounds. Its boronic acid moiety makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex organic molecules. However, the inherent reactivity and potential for impurity formation in boronic acids necessitate rigorous purity assessment of commercial batches to ensure reproducibility and reliability in research and development.

This guide provides a comparative overview of the primary analytical techniques for evaluating the purity of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and insights into their respective strengths and limitations in identifying and quantifying potential impurities.

The Importance of Purity Assessment

Commercial batches of this compound can contain various impurities that may arise from the synthetic route, degradation, or improper storage. Common impurities in boronic acids include:

  • Residual starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Compounds formed through side reactions.

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These can exist in equilibrium with the boronic acid, complicating analysis.[1]

  • Deboronated species: The product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Isomers: Structural isomers that may have different reactivity.

The presence of these impurities can have significant consequences, including reduced reaction yields, the formation of unintended side products, and in the context of drug development, the introduction of potentially toxic or mutagenic substances into the final active pharmaceutical ingredient (API).[2] Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific information required, such as the type of impurities to be detected, the desired sensitivity, and the availability of instrumentation. The following table provides a high-level comparison of the most common methods.

Technique Principle Strengths Limitations Primary Application
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.Robust, quantitative, excellent for resolving and quantifying known impurities with a chromophore.May not detect impurities that do not absorb UV light. Co-elution of impurities can occur.Routine purity checks and quantification of major components.
LC-MS Chromatographic separation coupled with mass-based detection.High sensitivity and selectivity. Provides molecular weight information for impurity identification.Matrix effects can influence ionization and quantification. Not all compounds ionize efficiently.Identification of unknown impurities and trace-level quantification.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information. ¹¹B NMR is specific for boron-containing compounds. Can detect a wide range of impurities without the need for reference standards for identification.Lower sensitivity compared to MS. Can be complex to interpret for mixtures.Structural confirmation, identification of organic impurities and boroxines, and assessment of overall sample integrity.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of organic compounds. For this compound, a reversed-phase method is typically employed.

  • Column Selection: A C18 column (e.g., Acquity BEH C18) is a good starting point for separating the polar boronic acid from less polar impurities.[3][4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile. The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Sample Preparation: Dissolve a known concentration of the boronic acid (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance, which can be determined from its UV spectrum (e.g., 254 nm).

  • Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Dissolve Boronic Acid in Acetonitrile/Water injector Injector sample->injector column C18 Column injector->column Mobile Phase Gradient detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Area % Purity integration->purity LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis hplc HPLC Separation esi Electrospray Ionization hplc->esi analyzer Mass Analyzer (TOF, Orbitrap) esi->analyzer detector Detector analyzer->detector tic Total Ion Chromatogram detector->tic spectra Extract Mass Spectra tic->spectra identification Impurity Identification spectra->identification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Spectral Analysis sample Dissolve in Deuterated Solvent h1_nmr Acquire ¹H Spectrum sample->h1_nmr b11_nmr Acquire ¹¹B Spectrum sample->b11_nmr h1_analysis ¹H: Structural Confirmation & Organic Impurities h1_nmr->h1_analysis b11_analysis ¹¹B: Boroxine Detection b11_nmr->b11_analysis quantification Quantitative Analysis (qNMR) h1_analysis->quantification b11_analysis->quantification

References

A Senior Application Scientist's Guide to the Reactivity of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Privileged Scaffolds with Modern Synthesis

In the landscape of medicinal chemistry, the benzoxazolone core is recognized as a "privileged scaffold." Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as a versatile framework in the design of pharmacologically active agents, from anticancer to neuroprotective drugs.[1][2] The successful incorporation of this moiety into complex molecules hinges on robust and predictable synthetic methodologies. Among the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds are palladium- and copper-catalyzed cross-coupling reactions, which rely on the versatile reactivity of organoboron compounds.

This guide provides an in-depth analysis of the reactivity of a key building block: (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid . We will move beyond simple procedural descriptions to explore the mechanistic nuances that govern its performance in two cornerstone reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. By comparing its reactivity to other common boronic acids and providing supporting data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights needed to effectively utilize this valuable reagent.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its functional group tolerance and reliability in constructing biaryl and heteroaryl-aryl structures.[3]

Mechanistic Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The fundamental steps are (1) Oxidative Addition of an aryl halide to the active Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] The base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation (+ Ar'B(OH)₂ / Base) center ArPdAr_prime->Pd0 Reductive Elimination (- Ar-Ar')

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Reactivity Profile and Comparative Analysis

The reactivity of this compound is governed by the electronic and structural features of the benzoxazolone ring.

  • Electronic Effects: The benzoxazolone system is generally considered electron-rich, which enhances the nucleophilicity of the boronic acid's aryl group. This property can accelerate the transmetalation step compared to electron-deficient aryl boronic acids.

  • Potential for Catalyst Inhibition: The N-H proton of the benzoxazolone is weakly acidic. Under the strongly basic conditions often employed in Suzuki couplings, this proton can be removed, creating an anionic species. This nucleophilic nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition or off-cycle species. This is a critical consideration when selecting a base; weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger ones like NaOH or KOtBu.[6]

  • Stability: Like many heteroaromatic boronic acids, this reagent can be susceptible to protodeboronation, especially at elevated temperatures or with prolonged reaction times.[7][8] A highly active catalyst system that enables rapid coupling at lower temperatures is therefore advantageous.

Reactivity_Factors BoronicAcid This compound Electron-Rich Ring Acidic N-H Proton Steric Profile Positive Accelerated Transmetalation BoronicAcid:f0->Positive  Facilitates Reaction Negative Potential Catalyst Inhibition or Protodeboronation BoronicAcid:f1->Negative  Requires Careful  Base Selection

Figure 2: Key Factors Influencing the Reactivity of the Target Boronic Acid.
Supporting Experimental Data

The following table summarizes representative Suzuki-Miyaura couplings involving benzoxazolone-type boronic acids, demonstrating their utility with various coupling partners.

EntryAryl Halide/TriflateBoronic AcidCatalyst / LigandBaseSolventTemp/TimeYield (%)
14-Bromo-6-chloropyridazin-3(2H)-onePyridin-4-yl boronic acidPd(dppf)Cl₂2M Na₂CO₃1,4-Dioxane100°C / --[9]
22-Aryl-3-bromoflavones(1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acids10% Pd/CK₂CO₃DMF/H₂OUltrasoundGood[10]
33-Chloroindazole5-Indole boronic acidSPhos Precatalyst (P2)K₃PO₄Dioxane/H₂O100°C / 15h90[6]
44-Chloroanisole2-Furanboronic acidXPhos PrecatalystK₃PO₄THF/H₂ORT / 30min93[7]

Note: Data from closely related systems are included to illustrate common conditions, as specific examples for the title compound can be sparse in consolidated literature.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with an aryl bromide.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.

The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is an invaluable copper-catalyzed method for forming C-N and C-O bonds.[11] It offers a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination, often with the advantage of being run at room temperature and open to the air.[12]

Mechanistic Overview

While the precise mechanism is still debated and can be substrate-dependent, a commonly proposed pathway involves the formation of a copper(II)-aryl species from the boronic acid. This intermediate coordinates with the nucleophile (amine or alcohol). An oxidative process, potentially involving air as the terminal oxidant, generates a transient Cu(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species that is re-oxidized to complete the cycle.[11][13]

Chan_Lam_Cycle CuII Cu(II)L₂ ArCuII Ar-Cu(II)L₂ CuII->ArCuII Transmetalation (+ ArB(OH)₂) ArCuIII [Ar-Cu(III)-Nu(L)₂]⁺ ArCuII->ArCuIII Ligand Exchange & Oxidation (+ R₂NH / O₂) CuI Cu(I)L₂ ArCuIII->CuI Reductive Elimination (- Ar-NR₂) CuI->CuII Re-oxidation (+ O₂)

Figure 4: A Plausible Catalytic Cycle for the Chan-Lam Coupling.
Reactivity Profile and Comparative Analysis

When using this compound in Chan-Lam couplings, the most significant consideration is the presence of the N-H group on the benzoxazolone ring itself.

  • Competitive N-Arylation: The benzoxazolone N-H is a nucleophile and can compete with the desired amine or alcohol coupling partner. This can lead to self-coupling or oligomerization, forming N-arylated benzoxazolone dimers or polymers as byproducts.

  • Mitigation Strategy: This competitive reaction is often addressed by using a large excess of the desired nucleophile or by choosing reaction conditions that favor the intended coupling. Alternatively, the N-H can be protected with a suitable group (e.g., Boc, PMB) prior to the coupling reaction, although this adds steps to the overall synthesis.

  • Substrate Scope: The reaction is generally effective for coupling with a wide range of primary and secondary amines, anilines, and phenols.[12][14] The electronic properties of the boronic acid make it a suitable substrate for this transformation.

Supporting Experimental Data

The table below shows examples of Chan-Lam couplings, illustrating the conditions used for C-N and C-O bond formation with various aryl boronic acids.

EntryBoronic AcidCoupling Partner (Nucleophile)Copper SourceBase / LigandSolventTemp/TimeYield (%)
1Phenylboronic acidPyrroleCu(OAc)₂PyridineCH₂Cl₂RT / 3d93[11]
2Arylboronic acidsAliphatic Amines & AnilinesCu(OAc)₂2,6-LutidineDichloromethaneRT / -Moderate-Good[12]
32-NitroimidazoleAryl boronic acidsCopper(II) saltK₂CO₃--Good[15]
4Arylboronic acid N-methyliminodiacetic acid esters (ArBMIDA)Amines and Alcohols----34-99[14]
Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of a primary amine with this compound.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (2.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.5 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

  • 4 Å Molecular Sieves (optional, for dry conditions)

Procedure:

  • Vessel Preparation: To a flask open to the air, add this compound (1.0 equiv), Cu(OAc)₂ (1.5 equiv), and optional molecular sieves.

  • Solvent and Reagent Addition: Add the solvent (DCM), followed by the primary amine (2.0 equiv) and the base (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often characterized by a color change from blue/green to brown. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 12-48 hours), filter the mixture through a pad of Celite to remove copper salts, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the N-arylated product.

Stability and Handling Considerations

Boronic acids, particularly those with electron-rich or certain heterocyclic systems, can exhibit limited stability.[7]

  • Protodeboronation: The C-B bond can be cleaved by acidic protons, especially in the presence of water and at higher temperatures, converting the boronic acid back to the parent benzoxazolone. This is a common decomposition pathway and a primary cause of reduced yields.

  • Oxidative Instability: The boron atom's empty p-orbital is susceptible to attack by reactive oxygen species, which can lead to oxidative deboronation, converting the boronic acid to the corresponding phenol.[16]

  • Storage: To maximize shelf-life, this compound should be stored in a cool, dry, dark place under an inert atmosphere.

Conclusion

This compound is a highly valuable building block for drug discovery and organic synthesis. Its reactivity in Suzuki-Miyaura coupling is generally robust, facilitated by its electron-rich nature, though care must be taken in base selection to avoid potential catalyst inhibition via the N-H group. In Chan-Lam coupling , this same N-H group presents a predictable challenge of competitive self-arylation, which can be overcome through careful control of stoichiometry or the use of a protection strategy. Understanding these reactivity patterns—balancing the electronic advantages against the potential for side reactions—is paramount for its successful application. By leveraging optimized catalyst systems and thoughtfully chosen reaction conditions, researchers can effectively harness the synthetic power of this versatile reagent to construct complex molecules bearing the privileged benzoxazolone scaffold.

References

A Senior Application Scientist's Guide to Product Identity Confirmation in Cross-Coupling Reactions of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazolone Moiety and its Boronic Acid Precursor

In the landscape of modern drug discovery and materials science, the benzoxazol-2(3H)-one scaffold is a privileged structure, appearing in numerous pharmacologically active compounds.[1][2] Its utility as a core structural motif drives the demand for versatile building blocks that enable its incorporation into complex molecular architectures. (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid (CAS 710348-42-8) has emerged as a critical reagent in this context.[3] As a boronic acid derivative, it is a key participant in powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds, respectively.[4][5]

Boronic acids have become indispensable in medicinal chemistry, a fact underscored by the number of FDA-approved drugs containing boron, such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®).[6][7][8] Their general stability, low toxicity, and the commercial availability of a vast array make them ideal synthetic handles.[9][10]

However, the successful synthesis of novel compounds is not merely about achieving a high yield; it is fundamentally dependent on the unambiguous confirmation of the product's identity. Side reactions such as protodeboronation, homocoupling, or incomplete conversion can lead to complex mixtures, making rigorous analytical validation paramount. This guide provides an in-depth comparison of common coupling strategies using this compound and outlines a self-validating workflow for confirming product identity, designed for researchers and drug development professionals who require the highest degree of scientific integrity.

Part 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[9][11] Its broad functional group tolerance and generally mild conditions make it a first-choice strategy for creating biaryl structures.

Mechanistic Rationale & Key Parameters

The catalytic cycle, illustrated below, involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[12]

Suzuki_Miyaura_Cycle center Pd(0)L_n OA Oxidative Addition center->OA ArPdX R-Pd(II)L_n-X OA->ArPdX TM Transmetalation ArPdAr R-Pd(II)L_n-Ar' TM->ArPdAr RE Reductive Elimination RE->center Product R-Ar' (Coupled Product) RE->Product ArX R-X (Aryl Halide) ArX->OA ArPdX->TM [Ar'B(OH)₃]⁻ Boronic Ar'-B(OH)₂ + Base Boronic->TM ArPdAr->RE

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice is critical. For heteroaromatic substrates, electron-rich, bulky phosphine ligands like SPhos or XPhos are often employed.[9][13] They promote the formation of the active monoligated L1Pd(0) species, accelerating the oxidative addition and preventing catalyst decomposition.[12] Modern pre-catalysts (e.g., XPhos Pd G3) offer improved air stability and generate the active catalyst in situ.[14][15]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃ or K₃PO₄ are common.[13] The choice can influence reaction rates and suppress side reactions; K₃PO₄ is often effective for less reactive chlorides.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is frequently used.[9][13] Water helps dissolve the inorganic base and facilitates the transmetalation step.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a representative example. Optimization may be required for different substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., Dioxane/H₂O, 4:1 ratio) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the determined reaction time (typically 2-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material.

Product Confirmation Workflow

A multi-step analytical approach is essential for irrefutable product identification.

an_workflow_1 cluster_reaction Reaction Workup cluster_purification Purification cluster_analysis Structural Confirmation a Quench Reaction (e.g., add water) b Extract with Organic Solvent (e.g., Ethyl Acetate) a->b c Dry (Na₂SO₄), Filter, Concentrate b->c d Crude Product c->d e Flash Column Chromatography d->e f Pure Fractions e->f g ¹H & ¹³C NMR f->g h High-Resolution MS (HRMS) f->h i Final Product Identity Confirmed g->i h->i

Figure 2: Post-Reaction Workflow for Product Isolation and Confirmation.
  • Mass Spectrometry (LC-MS/HRMS): During reaction monitoring and after purification, MS provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is critical, providing a highly accurate mass measurement (typically to four decimal places). This allows for the calculation of a molecular formula, which must match the theoretical formula of the expected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural elucidation. Key diagnostic signals to confirm product formation include:

      • Disappearance of the B(OH)₂ protons from the starting material.

      • Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group (e.g., 4-methoxyphenyl group).

      • Characteristic shifts and coupling patterns for the benzoxazolone core protons, which may be altered by the new substituent.

    • ¹³C NMR: Confirms the carbon skeleton. Look for the correct number of aromatic carbon signals and the appearance of the new C-C bond.

    • ¹⁹F or ³¹P NMR (If Applicable): If the coupling partner or ligand contains these nuclei, their NMR spectra can provide additional confirmation of product structure or reaction completion.[12][16]

Part 2: Carbon-Heteroatom Bond Formation via Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam, CEL) coupling is a powerful copper-catalyzed method for forming C-N and C-O bonds.[17][18] It provides a valuable, air-stable alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding at room temperature in the open air.[19][20]

Mechanistic Rationale & Key Parameters

The Chan-Lam coupling involves the oxidative coupling of a boronic acid with an N-H or O-H containing compound.[19] While the exact mechanism can vary, it generally involves the formation of a copper(II) species that undergoes ligand exchange with the nucleophile and the boronic acid, followed by reductive elimination to form the product. Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.[19]

Causality Behind Experimental Choices:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.[20] Other sources like CuCl₂ or CuF₂ have also been reported and can offer advantages in specific cases.[21]

  • Base/Additives: While some Chan-Lam reactions proceed without a base, a mild base like pyridine or triethylamine is often added to facilitate the reaction. Ligands such as phenanthroline derivatives can be employed to improve yields, especially with challenging substrates.[17]

  • Solvent: Dichloromethane (DCM) or methanol are common solvents, chosen for their ability to dissolve the reactants and facilitate the catalytic cycle.

Protocol 2: Chan-Lam N-Arylation of Morpholine with this compound

This protocol is a representative example for C-N bond formation.

  • Vessel Preparation: To a reaction vial, add this compound (1.0 equiv.), Copper(II) acetate (Cu(OAc)₂, 1.5 equiv.), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add dichloromethane (DCM). Add morpholine (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Reaction: Leave the vial open to the air (or pierce the cap with a needle) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction mixture is often a heterogeneous blue or green suspension.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, wash with DCM, and concentrate the filtrate. The crude product can then be purified.

Product Confirmation Workflow

The analytical workflow is similar to that for the Suzuki coupling, but the spectral signatures are different.

  • Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula of the N-arylated product.

  • NMR Spectroscopy:

    • ¹H NMR:

      • Disappearance of the N-H proton signal from the starting amine (morpholine).

      • Appearance of characteristic signals for the protons on the morpholine ring, which will be shifted due to their new electronic environment attached to the aromatic ring.

      • Shifts in the aromatic protons of the benzoxazolone ring, confirming the electronic effect of the new nitrogen substituent.

    • ¹³C NMR: Confirm the presence of the morpholine carbons and the formation of the new C-N bond through the appearance of a new signal in the aromatic region.

Part 3: Comparative Analysis with Alternative Reagents

While this compound is a versatile reagent, alternative organometallic partners can offer advantages in specific contexts. The choice of reagent is a strategic decision based on stability, reactivity, and the desired bond construction.

Reagent ClassStructure ExampleKey AdvantagesKey DisadvantagesPrimary Applications
Arylboronic Acids (2-Oxo-2,3-dihydro...)-B(OH)₂Generally stable, wide commercial availability, well-established Suzuki & Chan-Lam protocols.[9][10]Susceptible to protodeboronation under certain conditions; can be challenging with some electron-deficient partners.[9]C-C, C-N, C-O bond formation.
Arylboronic Esters (Pinacol) R-B(pin)Increased stability to protodeboronation, often crystalline and easier to purify than boronic acids.[21]Requires an extra synthetic step from the boronic acid; can have lower reactivity in some cases.Suzuki and other cross-coupling reactions where boronic acid instability is an issue.
Potassium Aryltrifluoroborates [R-BF₃]KHighly stable, crystalline solids, often resistant to protodeboronation. Can be used in Suzuki and Chan-Lam couplings.[19]Requires stoichiometric fluoride for activation; may require modified reaction conditions compared to boronic acids.C-C and C-O bond formation under specific conditions.
Arylsilanes / Siloxanes R-Si(OR)₃Can participate in Hiyama cross-coupling (Pd-catalyzed); stable and low toxicity.Requires a fluoride source (e.g., TBAF) for activation; often less reactive than boronic acids.Alternative to Suzuki coupling for C-C bond formation.
Arylstannanes R-Sn(Bu)₃Highly reactive in Stille cross-coupling (Pd-catalyzed).High toxicity of organotin compounds and byproducts, making them less desirable in drug development.C-C bond formation, especially when other methods fail.

Conclusion

This compound is a powerful and versatile building block for accessing novel molecules containing the medicinally relevant benzoxazolone core. Its successful application in Suzuki-Miyaura and Chan-Lam couplings hinges on a deep understanding of the reaction mechanisms and a rigorous, multi-faceted analytical workflow to confirm product identity. By systematically applying High-Resolution Mass Spectrometry and multinuclear NMR, and by carefully interpreting the resulting spectra for key diagnostic signals, researchers can ensure the structural integrity of their final compounds. This commitment to analytical validation is the bedrock of reproducible science and is non-negotiable in the pursuit of new therapeutics and advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first framework for the proper disposal of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid. As a crucial reagent in contemporary drug discovery and organic synthesis, its unique chemical properties demand a nuanced approach to waste management that extends beyond generic protocols. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each step to ensure both personal safety and regulatory compliance.

Part 1: Hazard Assessment and Chemical Profile

A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound is a solid organic compound whose hazard profile necessitates careful handling to mitigate risks.[1] The primary hazards are associated with irritation and acute toxicity if ingested or inhaled.[1][2]

While boronic acids have been widely used in medicinal chemistry, recent studies have begun to re-evaluate their toxicological profiles, suggesting that a cautious approach is warranted.[3][4] Therefore, all chemical waste containing this compound must be treated as hazardous.[5]

Table 1: Chemical and Safety Data Summary

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 710348-42-8[1]
Molecular Formula C₇H₆BNO₄[6]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2]
Signal Word Warning[1]

Part 2: Essential Safety Precautions & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, adherence to a strict PPE protocol is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to establish a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[7][8]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[2]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[2]

  • Body Protection : A lab coat and closed-toe shoes are required.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

  • Emergency Equipment : Ensure an eyewash station and safety shower are unobstructed and readily accessible.[9]

Part 3: Disposal Workflow: A Decision-Making Framework

The proper disposal route for this compound depends on its form and quantity. The following decision tree illustrates the appropriate workflow from waste generation to final disposal, ensuring compliance with Environmental Protection Agency (EPA) regulations.[5][10]

DisposalWorkflow cluster_Solid Solid Waste cluster_Liquid Liquid Waste Start Identify Waste Stream Containing (2-Oxo...)boronic acid SolidWaste Grossly Contaminated Items (e.g., spill pads, paper towels) Start->SolidWaste ContaminatedPPE Contaminated PPE & Labware (Gloves, Weigh Boats, Tips) Start->ContaminatedPPE UnusedChemical Bulk / Unused Solid Chemical Start->UnusedChemical AqueousWaste Dilute Aqueous Waste (e.g., reaction workups, rinsate) Start->AqueousWaste SolidWasteContainer Collect in Labeled Hazardous Solid Waste Container SolidWaste->SolidWasteContainer ContaminatedPPE->SolidWasteContainer UnusedChemical->SolidWasteContainer Neutralization Step 4.2 Protocol: Neutralize with Dilute Base (e.g., 1M NaOH) to pH > 8 AqueousWaste->Neutralization AqueousWasteContainer Collect in Labeled Aqueous Hazardous Waste Container Neutralization->AqueousWasteContainer Disposal Dispose via Licensed Environmental Health & Safety (EHS) Waste Contractor SolidWasteContainer->Disposal AqueousWasteContainer->Disposal

Caption: Disposal decision workflow for this compound.

Part 4: Step-by-Step Disposal Protocols

Always segregate waste streams. Do not mix waste containing this boronic acid with other incompatible chemical wastes.[11][12] All waste containers must be kept closed except when adding waste, be clearly labeled with "Hazardous Waste" and the chemical name, and stored in a designated satellite accumulation area.[5]

Protocol 4.1: Disposal of Unused/Bulk Solid and Contaminated Solid Waste

This protocol applies to the original chemical in its solid form, as well as lab materials like weigh paper, pipette tips, and contaminated gloves.

  • Work Area : Perform all operations within a chemical fume hood.

  • Container : Use a designated, sealable hazardous solid waste container.[5]

  • Transfer : Carefully transfer the solid this compound into the waste container.

  • Contaminated Materials : Place all contaminated solid items, including gloves, weigh boats, and absorbent pads from spill cleanups, into the same container.[9]

  • Labeling : Ensure the container is accurately labeled with its contents.

  • Storage and Disposal : Seal the container and store it in your laboratory's designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[12]

Protocol 4.2: Treatment and Disposal of Dilute Aqueous Waste Streams

This protocol is for managing aqueous solutions containing small amounts of the boronic acid, such as from reaction workups or container rinsing. The scientific basis for this procedure is the conversion of the weakly acidic boronic acid into its more water-soluble boronate salt under basic conditions, which is a safer and more stable form for aqueous disposal.[9][13][14]

  • Work Area : Perform all operations within a chemical fume hood.

  • Containment : Collect all dilute aqueous waste in a dedicated, properly labeled hazardous liquid waste container.

  • Neutralization : While stirring the aqueous waste, slowly add a 1M solution of sodium hydroxide (NaOH).

    • Causality : Boronic acids are Lewis acids. Adding a strong base deprotonates the hydroxyl groups, forming a boronate salt (R-B(OH)₃⁻). This salt has much greater solubility in water, preventing precipitation and ensuring the waste remains a homogeneous solution.[13][14]

  • Verification (Self-Validation) : Periodically check the pH of the solution with a pH strip. Continue adding the base until the pH is stable at a value greater than 8. This confirms the complete conversion to the boronate salt.[9]

  • Labeling : Ensure the waste container label accurately reflects the contents, including the fact that it has been basified.

  • Storage and Disposal : Seal the container and store it in your laboratory's designated satellite accumulation area for collection by a licensed waste contractor.[12] Never dispose of this solution down the drain.[9]

Part 5: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to proceed.

  • Don PPE : Before cleaning, don the full PPE as described in Part 2.[2]

  • Containment : For a solid spill, gently cover the area with an absorbent material, such as a chemical spill pad or vermiculite, to prevent the dust from becoming airborne.[15] Do not sweep the dry powder.

  • Neutralization/Decontamination :

    • Gently add a saturated sodium bicarbonate solution over the covered spill. The bicarbonate will help neutralize the acidic nature of the compound.

    • Allow a contact time of at least 20 minutes.[16]

  • Cleanup : Using forceps or tongs, carefully collect the absorbent material and any broken glass and place it into the hazardous solid waste container.[15][16]

  • Final Wipe : Wipe the spill area with a damp paper towel, working from the outside in. Place the towel in the hazardous waste container.

  • Disposal : Dispose of all cleanup materials as hazardous solid waste according to Protocol 4.1.

  • Report : Inform your supervisor or Chemical Hygiene Officer about the spill, in accordance with your institution's policy.[17]

By adhering to these scientifically-grounded and safety-focused procedures, laboratory professionals can manage and dispose of this compound responsibly, ensuring a safe research environment and protecting our ecosystem.

References

Navigating the Synthesis Landscape: A Guide to the Safe Handling of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, boronic acids and their derivatives are indispensable tools, serving as key building blocks in the synthesis of complex organic molecules. Among these, (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid stands out for its utility in creating novel compounds with therapeutic potential. However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Reactivity of this compound

While a comprehensive toxicological profile for every boronic acid derivative is not always readily available, the class as a whole presents known hazards that must be respected. The primary risks associated with this compound and similar compounds include:

  • Irritation: Boronic acids are known to be irritants to the skin, eyes, and respiratory system.[1][2][3][4] Direct contact can lead to redness, itching, and inflammation. Inhalation of dust particles can cause irritation of the nose, throat, and lungs.[3]

  • Potential for Mutagenicity: Recent studies have indicated that some boronic acids and their derivatives may act as mutagens.[5][6] This underscores the importance of minimizing exposure, as even small quantities could pose a long-term health risk.

  • Reproductive Toxicity: Some boron-containing compounds have been flagged for reproductive toxicity with chronic high-dose exposure.[3]

Given these potential hazards, a cautious and informed approach is paramount. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most specific and up-to-date information on the hazards of this compound.[4]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, robust engineering controls must be in place to minimize the risk of exposure at the source.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential airborne contaminants.[2]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and within immediate proximity to the workstation.[1][2] In the event of an accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect the eyes from dust particles and accidental splashes of solutions, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[1][7]To prevent skin contact, which can lead to irritation.[1] Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully buttoned, is required.[7] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]To protect the skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7]To prevent irritation of the respiratory tract from inhaled dust or aerosols.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A methodical and deliberate approach to handling this compound is essential for minimizing risk.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed and operational.[7]

  • Assemble Materials: Gather all necessary equipment and reagents before introducing the boronic acid into the workspace. This minimizes the need to move in and out of the controlled area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[7]

Handling:

  • Work Within the Fume Hood: Conduct all manipulations of the solid and its solutions inside a certified chemical fume hood.[1]

  • Minimize Dust Generation: When transferring the solid, use a spatula and handle it gently to avoid creating airborne dust.[2][7]

  • Keep Containers Closed: Keep the container of this compound tightly sealed when not in use to prevent the release of dust and to protect the compound from moisture.[2][7]

  • Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.

Post-Handling:

  • Decontaminate: Clean the work area thoroughly with an appropriate solvent to remove any residual chemical.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid contaminating yourself. Gloves should be removed last.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][7]

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and informed response is critical.

Chemical Spill Workflow

Caption: Workflow for responding to a chemical spill.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[8]

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill. For a small, manageable spill of a low-hazard material, trained personnel may proceed with cleanup. For large spills or spills of highly toxic materials, evacuate the lab and call for emergency response.[8]

  • Containment: For a small spill, contain the material by creating a dike around it with an inert absorbent material like sand or vermiculite.[9][10]

  • Cleanup: Carefully scoop up the absorbed material and place it into a clearly labeled hazardous waste container.[2] Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.[8]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Segregation: Do not mix boronic acid waste with other incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Never dispose of boronic acid down the drain unless explicitly permitted by your local regulations for very dilute solutions.[11]

By adhering to these guidelines, you can confidently and safely utilize this compound in your research, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

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(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.